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  • Product: Butan-1-amine;formic acid
  • CAS: 18721-03-4

Core Science & Biosynthesis

Foundational

N-Formylation of Butan-1-Amine: Mechanistic Insights and Experimental Protocols

Executive Summary The synthesis of formamides from primary aliphatic amines is a foundational transformation in synthetic organic chemistry and drug development. Formamides, such as N-butylformamide, serve as critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of formamides from primary aliphatic amines is a foundational transformation in synthetic organic chemistry and drug development. Formamides, such as N-butylformamide, serve as critical intermediates for the synthesis of isocyanides, formamidines, and Vilsmeier-Haack reagents, and act as robust protecting groups during complex peptide or active pharmaceutical ingredient (API) synthesis[1]. This whitepaper provides an in-depth mechanistic analysis of the thermal amidation of butan-1-amine with formic acid, offering a self-validating experimental protocol optimized for high-yield, scalable production.

Mechanistic Pathway of Thermal Amidation

The reaction between butan-1-amine (a primary aliphatic amine) and formic acid is a classic dehydrative amidation. Unlike highly reactive acyl chlorides or anhydrides, carboxylic acids are relatively poor electrophiles, and amines are basic. This dynamic dictates the multi-step causality of the reaction mechanism.

The Causality of the Reaction Steps:
  • Acid-Base Neutralization (Instantaneous): Upon mixing, the basic lone pair of butan-1-amine immediately abstracts the acidic proton from formic acid. This highly exothermic step generates a thermodynamically stable butylammonium formate salt . At room temperature, the reaction stalls here because the protonated amine lacks a free lone pair to act as a nucleophile, and the formate anion is a poor electrophile.

  • Thermal Activation & Nucleophilic Addition: To drive the reaction forward, thermal energy (typically >100°C) is required to establish a dynamic equilibrium, generating small amounts of the free amine and neutral formic acid. The free amine's nitrogen lone pair then attacks the electrophilic carbonyl carbon of the formic acid.

  • Tetrahedral Intermediate Formation: This nucleophilic attack forms a zwitterionic tetrahedral intermediate. A rapid intramolecular proton transfer occurs, shifting the proton from the positively charged nitrogen to one of the hydroxyl oxygen atoms, creating a neutral gem-amino alcohol intermediate.

  • Dehydration (Rate-Limiting Step): The intermediate collapses, expelling a molecule of water. The continuous removal of this water (e.g., via azeotropic distillation) exploits Le Chatelier's principle, driving the equilibrium toward the formation of the C=N partial double bond, yielding N-butylformamide [2].

Mechanism R Butan-1-amine + Formic Acid S Butylammonium Formate (Salt Pair) R->S Proton Transfer (Exothermic) TI Tetrahedral Intermediate (Gem-Amino Alcohol) S->TI Heat (>100°C) Nucleophilic Attack P N-Butylformamide + H2O TI->P Dehydration (-H2O)

Reaction mechanism of butan-1-amine formylation via thermal dehydration.

Reaction Condition Optimization

The primary challenge in thermal amidation is managing the water byproduct to prevent the reverse hydrolysis reaction. While solvent-free heating of the amine and formic acid is possible, it often results in lower yields for aliphatic amines compared to aromatic amines[1]. The introduction of azeotropic water removal or heterogeneous catalysts significantly alters the reaction kinetics.

Table 1: Comparative Conditions for N-Formylation of Amines
MethodologyReagents / CatalystTemperatureTimeYield (%)Mechanistic Advantage
Direct Thermal [1]Formic Acid (Excess)80–100 °C8–12 h70–85%Solvent-free; however, water retention limits equilibrium shift.
Azeotropic Distillation [2]Formic Acid (1.1 eq), Toluene110 °C (Reflux)4–9 h>95%Continuous physical removal of H₂O completely drives equilibrium.
Lewis Acid Catalysis [1]Formic Acid (3 eq), ZnO (50 mol%)70 °C1–2 h>90%ZnO activates the carbonyl carbon, lowering the activation energy.
Reductive Formylation [3]CO₂, NaBH₄60 °C24 h~90%Utilizes CO₂ as a formyl surrogate; avoids acidic salt formation.

Experimental Protocol: Azeotropic Formylation Workflow

To ensure a self-validating and highly reproducible system, the following protocol utilizes the Dean-Stark azeotropic distillation method. This approach provides visual confirmation of reaction progress (via water collection) and ensures near-quantitative yields without the need for complex chromatographic purification[2].

Workflow Step1 1. Equimolar Mixing Butan-1-amine + Formic Acid (Ice Bath) Step2 2. Reflux with Dean-Stark Toluene Solvent, 110°C (Azeotropic H2O Removal) Step1->Step2 Step3 3. Reaction Monitoring TLC (Ninhydrin Stain) Step2->Step3 Step4 4. Workup & Purification Saturated NaHCO3 Wash Solvent Evaporation Step3->Step4 Upon Amine Consumption Step5 5. Pure N-Butylformamide (>95% Yield) Step4->Step5

Step-by-step experimental workflow for the synthesis of N-butylformamide.

Step-by-Step Methodology:
  • Preparation & Safety: Equip a 100 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath. Causality: The initial acid-base reaction is highly exothermic; cooling prevents the volatilization of the low-boiling butan-1-amine (b.p. 78 °C).

  • Reagent Addition: Add 1.0 g (13.6 mmol) of butan-1-amine to the flask. Slowly add 0.69 g (15.0 mmol, ~1.1 equiv) of aqueous 85% formic acid dropwise.

  • Solvent Integration: Add 20 mL of anhydrous toluene to the reaction mixture. Toluene serves as the azeotroping agent, forming a minimum-boiling azeotrope with water.

  • Apparatus Assembly: Attach a Dean-Stark trap (pre-filled with toluene) to the flask, surmounted by a reflux condenser.

  • Thermal Dehydration: Transfer the flask to an oil bath set to 125 °C. Reflux the mixture (internal temperature ~110 °C) with vigorous stirring for 4 to 6 hours. Validation: The accumulation of a lower aqueous phase in the Dean-Stark trap visually confirms the dehydration step is proceeding.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. Stain with ninhydrin and heat; the disappearance of the primary amine spot (which turns purple/pink) indicates reaction completion.

  • Quenching & Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize and remove any unreacted formic acid. Follow with a brine wash (10 mL) to remove residual moisture.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting N-butylformamide is typically obtained as a clear, colorless oil in >95% purity and requires no further chromatographic purification[2].

Analytical Characterization

Validating the synthesized N-butylformamide requires spectroscopic analysis.

  • ¹H NMR (300 MHz, CDCl₃): Due to the partial double-bond character of the C-N amide bond, rotation is restricted, resulting in the presence of distinct rotamers (cis/trans) at room temperature. The diagnostic formyl proton (CHO) typically appears as a distinct singlet or doublet (due to weak coupling with the NH proton) in the downfield region at approximately 8.15 ppm [3]. The aliphatic butyl chain protons will appear upfield between 0.90 ppm and 3.30 ppm.

  • IR Spectroscopy: The formation of the amide bond is confirmed by the presence of a strong carbonyl stretch (C=O, Amide I band) at approximately 1655 cm⁻¹ and an N-H stretch around 3280 cm⁻¹ [4].

References

  • Formylation of Amines Source: Molecules (via PMC / NIH) URL:[Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: Bulletin of the Korean Chemical Society (via SciSpace) URL:[Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 Source: RSC Advances (via PMC / NIH) URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry (via ACS Publications) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butan-1-ammonium Formate

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of butan-1-ammonium formate, an alkylammonium carboxylate salt. This document is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of butan-1-ammonium formate, an alkylammonium carboxylate salt. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental chemical principles, provide a robust and reproducible experimental protocol, and explore the analytical techniques essential for verifying the identity, purity, and structural integrity of the synthesized salt. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process.

Introduction: The Significance of Alkylammonium Carboxylates

Butan-1-ammonium formate is the salt formed from the acid-base reaction between butan-1-amine and formic acid. As a member of the alkylammonium carboxylate family, it can be considered a protic ionic liquid, a class of materials gaining significant attention.[1][2] These compounds are characterized by a network of hydrogen bonds and ionic interactions, leading to unique physicochemical properties such as low vapor pressure, tunable solubility, and thermal stability.[2] The ability to fine-tune these properties by altering the alkyl chain on the cation or the carboxylate anion makes them highly versatile for various applications.[3][4] They have shown potential as greener solvent alternatives, catalysts, and reagents in organic synthesis.[5] A thorough understanding of their synthesis and characterization is paramount for harnessing their full potential in both academic research and industrial applications.

Synthesis of Butan-1-ammonium Formate

The synthesis of butan-1-ammonium formate is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of butan-1-amine, a Lewis base, accepts a proton from formic acid, a Brønsted-Lowry acid. This proton transfer results in the formation of the butan-1-ammonium cation and the formate anion, which are held together by electrostatic attraction.

Reaction Scheme:

CH₃(CH₂)₃NH₂ + HCOOH → [CH₃(CH₂)₃NH₃]⁺[HCOO]⁻

(Butan-1-amine + Formic Acid → Butan-1-ammonium Formate)

Causality in Experimental Design: A Scientist's Perspective

The chosen protocol is designed for high yield, purity, and safety. Here's the rationale behind the key steps:

  • Stoichiometry: A 1:1 molar ratio of reactants is theoretically required. However, using a slight excess of the volatile amine or ensuring complete reaction by careful addition of the acid is a common practice to drive the reaction to completion.

  • Solvent Selection: While the reaction can be performed neat, the use of a solvent like diethyl ether or ethanol is advantageous.[6] Diethyl ether is chosen here because the starting materials are soluble, but the resulting salt is largely insoluble, facilitating its precipitation and easy separation from the reaction mixture. This minimizes the need for more complex purification steps.

  • Temperature Control: The reaction is highly exothermic. Performing the addition of formic acid at a reduced temperature (0-5 °C) using an ice bath is a critical safety measure. It prevents excessive heat generation, which could lead to boiling of the solvent and loss of volatile reactants. Controlled temperature also promotes the formation of well-defined crystals.

  • Purification: The primary purification method is filtration, followed by washing with cold solvent. This removes any unreacted starting materials or soluble impurities. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be employed for achieving higher purity if required.

Detailed Experimental Protocol

Materials and Equipment:

  • Butan-1-amine (≥99%)

  • Formic acid (≥98%)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve butan-1-amine (7.31 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add formic acid (4.60 g, 0.1 mol) dropwise from a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Upon addition, a white precipitate of butan-1-ammonium formate will form.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure complete reaction.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with two 20 mL portions of cold diethyl ether to remove any residual starting materials.

  • Dry the product under vacuum at room temperature to a constant weight. The expected product is a white crystalline solid.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Dissolve Butan-1-amine in Diethyl Ether C Cool to 0-5 °C (Ice Bath) A->C B Prepare Formic Acid in Dropping Funnel D Slow Dropwise Addition of Formic Acid B->D C->D E Stir for 1 hour (Precipitation Occurs) D->E F Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Dry Under Vacuum G->H I Final Product: Butan-1-ammonium Formate H->I

Caption: Workflow for the synthesis of butan-1-ammonium formate.

Physicochemical Properties

A summary of the key physicochemical properties of butan-1-ammonium formate is presented below.

PropertyValue
Chemical Formula C₅H₁₃NO₂
Molar Mass 119.16 g/mol
Appearance White crystalline solid
Melting Point Typically >100 °C, decomposition may occur
Solubility Soluble in water, ethanol; sparingly soluble in diethyl ether, hydrocarbons

Comprehensive Characterization

Rigorous characterization is essential to confirm the successful synthesis and purity of the target compound. The following techniques provide complementary information about the molecular structure and thermal properties of butan-1-ammonium formate.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in a molecule. The formation of the salt is confirmed by the appearance of bands corresponding to the ammonium cation and the carboxylate anion, and the disappearance of the characteristic bands of the starting amine and carboxylic acid.

Wavenumber (cm⁻¹)AssignmentRationale for Identification
~3000-2800N-H stretch (in -NH₃⁺)Broad absorption due to hydrogen bonding, characteristic of the ammonium group.[7]
~2960, ~2870C-H stretch (alkyl)Symmetric and asymmetric stretching of the butyl chain.
~1600-1550C=O asymmetric stretch (in -COO⁻)A strong, characteristic peak for the carboxylate anion.[8][9] The position is lower than the C=O stretch of a carboxylic acid (~1700 cm⁻¹) due to resonance.[9]
~1400-1300C=O symmetric stretch (in -COO⁻)Another key indicator of the carboxylate group.[9] The presence of both symmetric and asymmetric stretches is definitive proof of salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show signals for the butyl group protons and the ammonium protons. The integration of these signals should correspond to the number of protons in each environment. A distinctive feature is the broad singlet for the -NH₃⁺ protons.

    • Expected Chemical Shifts (in D₂O): δ ~8.5 (s, 1H, H-COO⁻), δ ~3.0 (t, 2H, -CH₂-NH₃⁺), δ ~1.6 (m, 2H, -CH₂-CH₂-NH₃⁺), δ ~1.3 (m, 2H, -CH₂-CH₃), δ ~0.9 (t, 3H, -CH₃). The -NH₃⁺ protons may exchange with D₂O.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon in the butyl chain and a signal for the formate carbon.

    • Expected Chemical Shifts (in D₂O): δ ~170 (HCOO⁻), δ ~40 (-CH₂-NH₃⁺), δ ~30 (-CH₂-CH₂-NH₃⁺), δ ~20 (-CH₂-CH₃), δ ~13 (-CH₃).

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For butan-1-ammonium formate, TGA will reveal its thermal stability and decomposition profile. Typically, alkylammonium salts decompose upon heating.[10][11] The decomposition may involve the loss of ammonia and formic acid, or more complex pathways.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and observe any phase transitions or decomposition events. An endothermic peak would correspond to melting, while exothermic peaks would indicate decomposition.[12]

Logical Flow of Characterization

CharacterizationLogic cluster_synthesis Synthesized Product cluster_techniques Analytical Techniques cluster_info Information Obtained Product Butan-1-ammonium Formate Sample FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR TGA Thermogravimetric Analysis (TGA) Product->TGA DSC Differential Scanning Calorimetry (DSC) Product->DSC Info_Func Functional Groups (-NH₃⁺, -COO⁻) FTIR->Info_Func Info_Struct Molecular Structure & Connectivity NMR->Info_Struct Info_Decomp Decomposition Temperature TGA->Info_Decomp Info_Phase Melting Point & Phase Transitions DSC->Info_Phase Conclusion Verified Identity, Purity, & Thermal Stability Info_Func->Conclusion Info_Struct->Conclusion Info_Decomp->Conclusion Info_Phase->Conclusion

Caption: Logical relationship between characterization techniques.

Applications and Utility

Butan-1-ammonium formate, as a protic ionic liquid, holds promise in several areas:

  • Green Chemistry: Due to its low vapor pressure, it can serve as an environmentally benign solvent and/or catalyst for organic reactions, replacing volatile organic compounds (VOCs).[2]

  • Organic Synthesis: Ammonium formate salts are well-known reagents in reductive amination (the Leuckart reaction), a method for converting aldehydes and ketones into amines.[13][14] They serve as a convenient source of both ammonia and a reducing agent (formic acid/formate).

  • Materials Science: Alkylammonium salts are used to modify the surfaces of materials like clays and can act as structure-directing agents in the synthesis of nanomaterials.[15]

Safety and Handling

Both butan-1-amine and formic acid are corrosive and hazardous. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[16][17][18] All manipulations should be carried out in a well-ventilated chemical fume hood.[17][19] Butan-1-amine is flammable, and formic acid is corrosive to the respiratory tract; inhalation of vapors should be avoided.[16][19] Refer to the Safety Data Sheets (SDS) for both reagents before commencing any experimental work.

Conclusion

This guide has outlined a reliable and well-rationalized method for the synthesis of butan-1-ammonium formate. The straightforward acid-base chemistry, coupled with a simple precipitation and purification protocol, makes this compound readily accessible. The detailed characterization workflow, employing a combination of spectroscopic and thermal analysis techniques, provides a robust framework for verifying the product's identity and purity. The unique properties of this and related alkylammonium salts position them as valuable compounds for ongoing research in green chemistry, catalysis, and materials science.

References

  • Vertex AI Search. APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS.
  • Vertex AI Search. Ionic Liquids and its Application in Organic Synthesis.
  • IoLiTec. Some examples of the use of ionic liquids in organic synthesis.
  • Vertex AI Search. Applications of ionic liquids in organic synthesis and catalysis.
  • IoLiTec. Some examples of the use of ionic liquids in organic synthesis.
  • Arulsamy, N., et al. (2000). Synthesis and Characterization of Alkylammonium Hyponitrites and Base-Stabilized Hyponitrous Acid Salts. Inorganic Chemistry, 39(14), 3049-3055. Available from: [Link]

  • Sasai, R., et al. (2001). Fabrication of Hybrid Films of Alkylammonium Cations (CnH2n+1NH3+; n = 4−18) and a Smectite Clay by the Langmuir−Blodgett Method. Langmuir, 17(1), 214-219. Available from: [Link]

  • Merck Millipore. SAFETY DATA SHEET.
  • ResearchGate. a FT-IR spectra, expanded in the carboxylic acid and carboxylate regions (1400-1800 cm−¹), of the ICP-Hep 3 N and ICP-Hex 4 N films on CaF 2 substrates with various base/COOH ratios (0-40%). Peak intensities normalized to A 1211 as a function of the base/COOH. Available from: [Link]

  • ECHEMI. 3-BUTEN-1-AMINE SDS, 2524-49-4 Safety Data Sheets.
  • RCI Labscan Limited. SAFETY DATA SHEET. (2021).
  • Istiqomah, I., et al. SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYUMOV-GERASIMENKO.
  • Fisher Scientific. SAFETY DATA SHEET. (2013).
  • Bakke, B. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available from: [Link]

  • Wallach, O. (2014). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Journal of Chemical and Pharmaceutical Research, 6(7), 284-298. Available from: [Link]

  • Ram, S. & Ehrenkaufer, R. E. (1984). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1984(08), 665-686. Available from: [Link]

  • Szilágyi, I. M., et al. (2014). Structure and thermal decomposition of ammonium metatungstate. Journal of Thermal Analysis and Calorimetry, 118(1), 137-144. Available from: [Link]

  • McKenney, R. L., Jr., et al. (1989). An Investigation of the Thermal Decomposition of 1, 4-Butanediammonium Dinitrate and Selected Composites with Ammonium and Potassium Nitrates. AIR FORCE ARMAMENT LAB EGLIN AFB FL. Available from: [Link]

  • Parris, P. E. & Moore, W. J. (2017). The Thermal Decomposition of Ammonium Meta-Vanadate under Restricted Flow Conditions. American Journal of Analytical Chemistry, 8, 35-50. Available from: [Link]

Sources

Foundational

Precision N-Formylation of Primary Amines Using Formic Acid: Mechanisms, Modalities, and Protocols

Introduction: The Strategic Role of N-Formylation In advanced organic synthesis and drug development, formamides are indispensable. They serve as robust protecting groups for primary amines, critical precursors for isocy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-Formylation

In advanced organic synthesis and drug development, formamides are indispensable. They serve as robust protecting groups for primary amines, critical precursors for isocyanide synthesis, and versatile intermediates in the fabrication of complex pharmacological agents[1]. Historically, industrial and laboratory-scale formylations relied on carbon monoxide, chloral, or activated formic esters. However, these traditional reagents present severe drawbacks, including high toxicity, strict anhydrous requirements, and poor atom economy[1].

From the perspective of sustainable chemistry, formic acid has emerged as the optimal C1 synthon. It acts as a 2 to carbon monoxide, enabling direct formylation while minimizing hazardous byproducts[2].

Mechanistic Insights: The Causality of Formylation

The fundamental mechanism of N-formylation using formic acid is driven by the3 of the acid[3]. This forms a transient tetrahedral intermediate, which subsequently undergoes dehydration to yield the stable N-formamide.

Because formic acid is a relatively weak electrophile, the reaction requires an activation strategy:

  • Thermal Activation: In catalyst-free systems, high temperatures and the continuous physical removal of water drive the condensation equilibrium forward[4].

  • Catalytic Activation: Lewis or Brønsted acids (e.g., Iodine or solid acid nanoparticles) lower the activation energy by protonating the carbonyl oxygen, drastically increasing its electrophilicity[5].

  • Chemical Activation: Reacting formic acid with acetic anhydride generates a mixed anhydride (Acetic Formic Anhydride), creating a hyper-electrophilic formyl carbon ideal for sterically hindered substrates[6].

Mechanism A Primary Amine (R-NH2) C Tetrahedral Intermediate [R-NH2+-CH(O-)-OH] A->C Nucleophilic Attack B Formic Acid (HCOOH) B->C Electrophilic Carbon D Dehydration (-H2O) C->D Proton Transfer E N-Formamide (R-NH-CHO) D->E Product Formation

Mechanistic pathway of primary amine N-formylation via formic acid.

Comparative Analysis of Formylation Modalities

Selecting the correct formylation methodology depends entirely on the steric hindrance, electronic properties, and thermal stability of the target amine. The table below summarizes the quantitative performance metrics of the primary protocols.

Table 1: Quantitative Comparison of N-Formylation Methods
MethodologyCatalystReagentsTemp (°C)TimeYield Range
Catalyst-Free Thermal None85% aq. HCOOH, Toluene110 (Reflux)4–9 h85–98%
Iodine-Catalyzed 5 mol% I 2​ Neat HCOOH701–2 hUp to 94%
Solid Acid Catalyzed NP@SO 3​ HHCOOH25 (RT)10 min>90%
Acetic Formic Anhydride None (In situ)HCOOH, Ac 2​ O, THF015–30 minQuantitative

Data synthesized from established literature on 1[1], 5[5],7[7], and6[6].

Experimental Methodologies: Self-Validating Protocols

Workflow Start Substrate Evaluation Cond1 Thermally Stable? (Aliphatic/Aromatic) Start->Cond1 Cond2 Sterically Hindered or Heat Sensitive? Cond1->Cond2 No Path1 Catalyst-Free Thermal (Toluene, Reflux) Cond1->Path1 Yes Path2 Iodine-Catalyzed (Solvent-Free, 70°C) Cond2->Path2 Moderate/Standard Path3 Acetic Formic Anhydride (In Situ, 0°C) Cond2->Path3 Yes

Decision matrix for selecting optimal N-formylation conditions.

Protocol A: Catalyst-Free Thermal N-Formylation (Dean-Stark Method)

Mechanistic Causality: By utilizing a Dean-Stark trap, this system exploits Le Chatelier's principle. As water is azeotropically removed, the equilibrium is forcefully shifted toward the formamide product, bypassing the need for catalytic activation and ensuring high atom economy[1].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the primary amine (1.0 eq) in toluene.

  • Addition: Add 1.2 to 2.0 equivalents of aqueous 85% formic acid.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4–9 hours.

  • Self-Validation: Monitor the Dean-Stark trap. The cessation of water droplet formation serves as a macroscopic, self-validating indicator of reaction completion.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO 3​ to remove unreacted acid, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Iodine-Catalyzed Solvent-Free N-Formylation

Mechanistic Causality: Molecular iodine acts as a mild precatalyst, reacting with trace moisture to generate hydroiodic acid (HI) in situ. This Brønsted acid protonates the carbonyl oxygen of formic acid, enhancing its electrophilicity and allowing the reaction to proceed rapidly in a solvent-free environment without epimerizing sensitive stereocenters[5].

  • Setup: In a reaction vial, combine the primary amine (1.0 eq) and formic acid (2.0 eq).

  • Catalyst Addition: Add molecular iodine (5 mol%).

  • Heating: Stir the neat mixture at 70°C. The reaction typically reaches completion within 1–2 hours.

  • Self-Validation: TLC monitoring (disappearance of the primary amine spot) validates completion. During workup, the physical color change from a dark iodine mixture to a lighter organic phase upon thiosulfate addition validates catalyst neutralization.

  • Workup: Quench the mixture with aqueous Na 2​ S 2​ O 3​ . Extract with ethyl acetate, dry, and evaporate to obtain the pure N-formylated product.

Protocol C: In Situ Acetic Formic Anhydride (AFA) Generation

Mechanistic Causality: Sterically hindered amines exhibit poor nucleophilicity. By pre-reacting formic acid with acetic anhydride, we generate AFA—a mixed anhydride with a highly electrophilic formyl carbon. Because 8, it must be generated in situ at 0°C[8].

  • AFA Preparation: In a dry flask under an inert atmosphere, cool an excess of anhydrous formic acid (3-5 eq) to 0°C. Slowly add acetic anhydride (1.5-2.5 eq) dropwise. Stir for 15-30 minutes at 0°C.

  • Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous THF or diethyl ether and cool to 0°C.

  • Coupling: Transfer the freshly prepared AFA solution dropwise to the amine solution.

  • Self-Validation: The generation of AFA is highly exothermic. Maintaining the internal temperature strictly below 10°C validates that the anhydride is forming without undergoing thermal degradation into toxic carbon monoxide gas.

  • Workup: After 30 minutes, quench with ice-cold water. Neutralize with saturated NaHCO 3​ , extract with ether, dry, and concentrate.

Conclusion & Future Perspectives

N-formylation via formic acid bridges the gap between green chemistry and high-throughput organic synthesis. By understanding the mechanistic causality—whether relying on thermal equilibrium shifts, Lewis/Brønsted acid activation, or highly reactive mixed anhydrides—researchers can tailor their approach to the specific steric and electronic demands of their substrates, ensuring high yields and rigorous reproducibility.

References

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions | organic-chemistry.org | 5

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source | acs.org | 2

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines | tandfonline.com | 4

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid | scispace.com | 1

  • Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors | benchchem.com | 8

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate | researchgate.net | 3

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst | rsc.org | 7

  • Application Notes: Formyl Acetate as a High-Efficiency Formylating Agent for Primary Amines | benchchem.com | 6

Sources

Exploratory

An In-depth Technical Guide to the Role of Formic Acid as a Catalyst in Amine Formylation

Abstract Formamides are a cornerstone functional group in modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and as versatile protecting groups.[1][2] Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Formamides are a cornerstone functional group in modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and as versatile protecting groups.[1][2] Among the myriad of available formylating agents, formic acid stands out for its simplicity, low cost, and favorable environmental profile.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted role of formic acid in amine formylation. It moves beyond simple procedural descriptions to dissect the underlying chemical principles, offering a scientifically rigorous and practical resource for researchers, chemists, and drug development professionals. We will examine formic acid not merely as a reagent, but as a catalyst and a hydride donor, elucidating its function in direct N-formylation and its pivotal role in classical named reactions such as the Eschweiler-Clarke and Leuckart-Wallach reactions.

The Dual Functionality of Formic Acid: Reagent and Catalyst

Formic acid (HCOOH) is the simplest carboxylic acid, yet its reactivity is uniquely versatile. In the context of amine formylation, it can operate in two distinct but often overlapping capacities: as a direct source of the formyl group and as a promoter or catalyst that facilitates the reaction.

  • As a Stoichiometric Reagent: The most straightforward approach to formamide synthesis is the direct condensation of an amine with formic acid.[1] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. While conceptually simple, this dehydration often requires elevated temperatures and, in some protocols, the azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium toward the product.[1][6]

  • As a Catalyst and Promoter: Formic acid's inherent acidity allows it to act as a Brønsted acid catalyst. It can protonate the carbonyl oxygen of another formic acid molecule, thereby increasing the electrophilicity of the carbonyl carbon. This "activated" formic acid is significantly more susceptible to nucleophilic attack by the amine, accelerating the rate of formylation. This self-catalytic behavior is a key reason why many formic acid-based formylations can proceed efficiently without the need for external catalysts.[1] Furthermore, its reactivity can be significantly enhanced by the addition of co-catalysts, such as Lewis acids, which further polarize the C=O bond.[7]

Mechanistic Pathways of Formic Acid-Mediated Formylation

Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. Formic acid participates in several distinct mechanistic pathways to achieve amine formylation.

Direct N-Formylation

In the absence of other reagents, the formylation proceeds through a direct nucleophilic acyl substitution. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of formic acid, leading to a tetrahedral intermediate which then collapses to release water and form the desired formamide.[8][9]

G Amine R₂NH (Amine) inv1 Amine->inv1 Nucleophilic Attack FormicAcid HCOOH (Formic Acid) FormicAcid->inv1 Intermediate Tetrahedral Intermediate inv2 Intermediate->inv2 Dehydration Formamide R₂N-CHO (Formamide) Water H₂O inv1->Intermediate inv2->Formamide inv2->Water

Caption: General Mechanism of Direct Amine Formylation by Formic Acid.

Reductive Amination: The Hydride Donor Role

In some of the most elegant and widely used transformations in organic chemistry, formic acid's role transcends that of a simple formylating agent. In the Eschweiler-Clarke and Leuckart-Wallach reactions, it functions as a stable, convenient source of hydride (H⁻), enabling the reductive amination of carbonyl compounds.

The Eschweiler-Clarke Reaction: This reaction facilitates the exhaustive methylation of primary or secondary amines using a combination of formaldehyde and an excess of formic acid.[10][11] It is a cornerstone of synthetic chemistry, particularly for its ability to produce tertiary amines without the risk of over-alkylation to form quaternary ammonium salts—a common side reaction when using agents like methyl iodide.[10][12][13]

The mechanism proceeds in two key stages:

  • Iminium Ion Formation: The amine first reacts with formaldehyde to form an unstable aminal, which rapidly dehydrates to yield a highly electrophilic iminium ion.

  • Hydride Transfer: The formate anion, derived from formic acid, then acts as the reducing agent. It delivers a hydride to the iminium carbon, reducing it to the methylated amine. The thermodynamic driving force for this step is the irreversible loss of stable carbon dioxide gas.[10][11] For primary amines, this two-step cycle repeats to yield the dimethylated tertiary amine.

G cluster_1 Iminium Ion Formation cluster_2 Hydride Transfer & Reduction Amine R₂NH Formaldehyde CH₂O Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + CH₂O, -H₂O MethylatedAmine R₂N-CH₃ (Methylated Amine) Iminium->MethylatedAmine + HCOO⁻ (from HCOOH) - CO₂ FormicAcid HCOOH CO2 CO₂

Caption: Catalytic Role of Formic Acid in Eschweiler-Clarke Methylation.

The Leuckart-Wallach Reaction: This reaction is a broader form of reductive amination where ketones or aldehydes are converted to amines using formic acid or its derivatives like formamide or ammonium formate.[14][15][16] The reaction proceeds via an imine or iminium ion intermediate, which is then reduced by formic acid acting as a hydride source.[14][15] The initial product is often the N-formyl derivative, which can be hydrolyzed in a subsequent step to furnish the free amine.[14]

Field-Proven Methodologies and Protocols

The theoretical power of formic acid is realized through robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies validated by published literature.

Experimental Workflow: General Considerations

A typical laboratory workflow for amine formylation using formic acid is straightforward, contributing to its widespread adoption. The process emphasizes green chemistry principles by often avoiding organic solvents and complex catalysts.[2][5]

G A 1. Reaction Setup (Amine + Formic Acid in Flask) B 2. Heating & Stirring (e.g., 60-80°C) A->B C 3. Reaction Monitoring (via TLC) B->C D 4. Work-up (Quench with ice water, neutralize if needed) C->D E 5. Product Isolation (Filtration or Extraction) D->E F 6. Purification (Recrystallization or Chromatography) E->F

Caption: General Laboratory Workflow for N-Formylation.

Protocol 1: Catalyst-Free N-Formylation of an Aromatic Amine under Neat Conditions

This protocol is adapted from procedures demonstrating the efficient, solvent-free formylation of various amines.[2][9][17]

  • Objective: To synthesize N-phenylformamide (formanilide) from aniline.

  • Materials:

    • Aniline (1.0 eq)

    • Formic acid (≥95%, 2.0-4.0 eq)

    • Round-bottom flask with magnetic stir bar

    • Heating mantle or oil bath with temperature control

    • Standard work-up and purification equipment (ice, ethyl acetate, NaHCO₃ solution)

  • Procedure:

    • To a 50 mL round-bottom flask, add aniline (e.g., 10 mmol, 0.93 g).

    • In a fume hood, carefully add formic acid (e.g., 40 mmol, 1.5 mL) to the flask while stirring.

    • Heat the reaction mixture to 60-80 °C with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline spot is consumed (typically 1-3 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice (approx. 50 g) in a beaker with stirring. A solid precipitate should form.

    • Isolate the crude product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold 5% sodium bicarbonate solution to remove any residual formic acid.

    • Dry the solid product. If necessary, purify further by recrystallization from an appropriate solvent (e.g., water or ethanol/water).

Protocol 2: Lewis Acid-Catalyzed N-Formylation

This protocol demonstrates how a simple, inexpensive Lewis acid can be used to catalyze the formylation, which is particularly useful for less reactive or sterically hindered amines.[1][7]

  • Objective: To synthesize the N-formyl derivative of a chosen amine using a ZnCl₂ catalyst.

  • Materials:

    • Amine substrate (1.0 eq)

    • Formic acid (≥95%, 3.0 eq)

    • Zinc chloride (ZnCl₂, anhydrous, 10 mol%)

  • Procedure:

    • To a round-bottom flask, add the amine (1.0 eq), formic acid (3.0 eq), and ZnCl₂ (0.10 eq).[18]

    • Heat the solvent-free mixture to 70 °C with stirring.[1]

    • Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.

    • Upon completion, cool the mixture and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel if required.

Data Summary: Comparative Analysis of Formylation Methods

The choice of method depends on the substrate, desired scale, and available resources. The following table summarizes key parameters for different formic acid-based formylation strategies.

MethodTypical CatalystSubstrate ScopeTemperature (°C)Typical YieldsKey Advantages & Insights
Direct, Neat NoneAromatic & Aliphatic Amines[2][8]60 - 100Good to ExcellentEnvironmentally benign (solvent-free); simple procedure; cost-effective.[2][9]
Direct, Azeotropic NoneBroad80 - 120 (Toluene/Xylene)ExcellentEffective for driving equilibrium; ensures complete conversion by removing water.[6]
Lewis Acid-Catalyzed ZnCl₂, InCl₃, etc.[1][7]Broad, including hindered amines70 - 100ExcellentIncreased reaction rate; effective for less reactive substrates.[7]
Eschweiler-Clarke None (Formic acid is reagent & catalyst)Primary & Secondary Amines80 - 110ExcellentSpecific for methylation; avoids quaternary salt formation; irreversible reaction.[10][11]

Conclusion and Future Outlook

Formic acid is a uniquely powerful and versatile tool in the arsenal of the synthetic chemist. Its ability to function as a formylating agent, an acid catalyst, and a hydride donor makes it indispensable for a range of transformations, from simple formamide preparations to complex reductive aminations. The methodologies presented herein—from catalyst-free neat reactions to classic named syntheses like the Eschweiler-Clarke reaction—highlight its utility and alignment with the principles of green chemistry. As the pharmaceutical and chemical industries continue to prioritize sustainable and cost-effective synthetic routes, the application of formic acid in amine formylation is poised to remain a critical and expanding area of research and development.

References

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (n.d.). ResearchGate. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2024, February 20). In Wikipedia. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023, August 31). National Institutes of Health (NIH). Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Formylation of Amines. (2016, May 27). National Institutes of Health (NIH). Retrieved from [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023, September 22). ACS Publications. Retrieved from [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (2011). Scholars Research Library. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved from [Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. (2011, March 9). Taylor & Francis Online. Retrieved from [Link]

  • Au/TiO2 catalyzed reductive amination of aldehydes and ketones using formic acid as reductant. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Studies on Leuckart-Wallach Reaction Paths. (n.d.). J-STAGE. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. (2013, July 11). Springer. Retrieved from [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (n.d.). ResearchGate. Retrieved from [Link]

  • Clean and Green approach for N-formylation of amines using formic acid under neat reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Leuckart reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]

  • Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. (2020, February 2). Assiut University. Retrieved from [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2020, November 18). Royal Society of Chemistry. Retrieved from [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (1965, October 5). Google Patents.
  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023, September 22). ACS Publications. Retrieved from [Link]

  • Leuckart reaction. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • Facile N-formylation of amines using Lewis acids as novel catalysts. (2007). ResearchGate. Retrieved from [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023, September 22). ACS Publications. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. (2002, July 9). Semantic Scholar. Retrieved from [Link]

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Foundational

Synthesis and Mechanistic Evaluation of N-Butylformamide from Butan-1-amine: A Comprehensive Technical Guide

Executive Summary The N-formylation of primary amines is a cornerstone transformation in organic chemistry, yielding formamides that function as critical protecting groups, polar aprotic solvents, and versatile intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-formylation of primary amines is a cornerstone transformation in organic chemistry, yielding formamides that function as critical protecting groups, polar aprotic solvents, and versatile intermediates in pharmaceutical development[1]. This whitepaper provides an in-depth mechanistic and procedural analysis of synthesizing N-butylformamide from butan-1-amine (n-butylamine). By evaluating traditional and modern C1 synthons—specifically formic acid and methanol—this guide equips researchers with self-validating, scalable protocols grounded in green chemistry principles.

Mechanistic Rationale & Pathway Selection

Historically, the formylation of amines relied on highly reactive, moisture-sensitive reagents like acetic formic anhydride (AFA) or toxic derivatives like chloral[1]. Modern synthetic paradigms have shifted toward sustainable, atom-economical C1 sources. The conversion of butan-1-amine to N-butylformamide predominantly leverages two distinct mechanistic pathways:

Pathway A: Direct Condensation with Formic Acid Formic acid acts as both the formylating agent and the solvent[2]. The reaction initiates with a highly exothermic acid-base neutralization, forming an intermediate n-butylammonium formate salt. Upon the application of thermal energy (typically 70–80 °C), this salt undergoes endothermic dehydration. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, expelling water to form the stable N-butylformamide[2].

Pathway B: Catalytic Dehydrogenative Coupling with Methanol Methanol offers a highly sustainable, albeit kinetically challenging, alternative[3]. Because methanol is stable, a transition metal catalyst (such as a Ru(III) complex) is required to lower the activation energy for its initial dehydrogenation into formaldehyde. The butan-1-amine nucleophile then attacks the transient formaldehyde to form a hemiaminal intermediate. A subsequent, irreversible catalytic dehydrogenation of the hemiaminal yields N-butylformamide and hydrogen gas[3].

Pathways A Butan-1-amine (Nucleophile) D Ammonium Formate Salt A->D + HCOOH E Hemiaminal Intermediate A->E + Formaldehyde B Formic Acid (Direct C1 Source) B->D C Methanol (Catalytic C1 Source) C->E Ru-Cat (-H2) F N-Butylformamide (Target Product) D->F Heat (-H2O) E->F Ru-Cat (-H2)

Mechanistic pathways for N-butylformamide synthesis.

Quantitative Comparison of Formylating Agents

Selecting the appropriate C1 source requires balancing yield, reaction time, and byproduct generation. The following table summarizes the quantitative parameters for the formylation of primary aliphatic amines based on recent catalytic and catalyst-free methodologies[3],[2],[4].

C1 SynthonCatalyst RequirementOperating Temp (°C)Reaction Time (h)Expected Yield (%)Primary Byproduct
Formic Acid None70–802–462–95Water
Methanol Ru(III) Complex1501270–85Hydrogen Gas
Ethyl Formate None604–685–90Ethanol
CO₂ / H₂ Ru-Macho1405~22Water

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every procedural step is grounded in a specific chemical causality, and the workflows include integrated analytical checkpoints to verify the success of the transformation.

Protocol A: Catalyst-Free Formylation using Formic Acid

This method exploits the inherent electrophilicity of formic acid under solvent-free conditions[2].

Step-by-Step Methodology:

  • Reagent Mixing: Charge a round-bottom flask equipped with a magnetic stirrer with butan-1-amine (1.0 equiv). Slowly add aqueous 85% formic acid (1.2 to 2.0 equiv) dropwise.

    • Causality: The addition must be controlled because the immediate formation of the n-butylammonium formate salt is highly exothermic. Solvent-free conditions maximize the collision frequency between reactants.

  • Thermal Activation: Attach a Dean-Stark apparatus and heat the mixture to 80 °C for 2 to 4 hours.

    • Causality: Heating provides the activation energy necessary to transition the ionic ammonium salt into the covalent tetrahedral intermediate, initiating dehydration.

  • Equilibrium Shifting: Continuously remove the water byproduct via the Dean-Stark trap.

    • Causality: According to Le Chatelier’s principle, the continuous removal of water prevents the reverse hydrolysis reaction, driving the equilibrium entirely toward the formamide product.

  • Isolation: Evaporate excess formic acid under reduced pressure. Purify the crude residue via short-path vacuum distillation.

Protocol S1 1. Reagent Mixing Amine + HCOOH S2 2. Thermal Activation Heat to 80°C S1->S2 Exothermic S3 3. Dehydration Water Removal S2->S3 Condensation S4 4. Isolation Vacuum Distillation S3->S4 Shift Equilibrium S5 5. Validation NMR & GC-MS S4->S5 Purity Check

Step-by-step experimental workflow for catalyst-free N-formylation.

Protocol B: Ruthenium-Catalyzed Dehydrogenative Formylation

This protocol utilizes methanol as a renewable C1 source via a dehydrogenative mechanism[3].

Step-by-Step Methodology:

  • Inert Preparation: In an argon-filled glovebox, charge a 50 mL screw-cap pressure vessel with a Ru(III) catalyst (2.0 mol %), butan-1-amine (0.50 mmol), and anhydrous methanol (2 mL).

    • Causality: Transition metal catalysts are highly susceptible to oxidative deactivation. The inert atmosphere ensures the Ru(III) complex remains active.

  • Catalytic Dehydrogenation: Seal the vessel, remove it from the glovebox, and heat in an oil bath at 150 °C for 12 hours.

    • Causality: The sealed environment prevents the escape of volatile methanol and intermediate formaldehyde. The high temperature is strictly required to overcome the thermodynamic barrier of methanol dehydrogenation.

  • Controlled Venting: Cool the reaction to room temperature and carefully release the generated H₂ gas in a fume hood.

    • Causality: Venting the hydrogen gas safely depressurizes the system and irreversibly pulls the final dehydrogenation of the hemiaminal forward.

  • Purification: Concentrate the crude mixture using a rotary evaporator and purify via silica gel column chromatography.

Analytical Validation & Quality Control

To validate the protocols, the isolated N-butylformamide must be subjected to spectroscopic analysis. A successful synthesis is confirmed by the following self-validating data points:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of a successful formylation is the appearance of the formyl proton (-CHO). This will present as a distinct singlet (often split into a doublet due to coupling with the adjacent N-H proton) far downfield at approximately 8.1–8.2 ppm . The N-H proton typically appears as a broad singlet around 5.5–6.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The highly deshielded carbonyl carbon of the formamide group will appear near 161.0 ppm .

  • GC-MS: Gas chromatography coupled with mass spectrometry will confirm the molecular weight. The parent molecular ion peak [M]⁺ must appear at m/z 101 , confirming the elemental composition (C₅H₁₁NO) of N-butylformamide.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: acs.

Sources

Exploratory

Unraveling the Butan-1-Amine and Formic Acid Interaction: A Theoretical and Mechanistic Perspective

Executive Summary The molecular interaction between primary aliphatic amines, such as butan-1-amine (butylamine), and carboxylic acids, like formic acid, serves as a foundational model for understanding non-covalent asso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular interaction between primary aliphatic amines, such as butan-1-amine (butylamine), and carboxylic acids, like formic acid, serves as a foundational model for understanding non-covalent associations, proton transfer (PT) dynamics, and catalytic reductive aminations. In drug development and synthetic chemistry, these interactions dictate the pharmacokinetics of amine-containing active pharmaceutical ingredients (APIs) and govern the reaction networks of critical transformations like the Leuckart-Wallach and Eschweiler-Clarke reactions. This whitepaper synthesizes theoretical studies, Density Functional Theory (DFT) calculations, and ab initio molecular dynamics (AIMD) to provide an authoritative guide on the causality, thermodynamics, and computational modeling of the butan-1-amine and formic acid system.

Quantum Mechanical Foundations: The HB vs. PT Equilibrium

The interaction between butan-1-amine and formic acid is characterized by a delicate thermodynamic equilibrium between a neutral hydrogen-bonded (HB) complex ( C4​H9​NH2​⋯HOOCH ) and an ionic proton-transfer (PT) complex ( C4​H9​NH3+​⋯−OOCH ).

The Causality of State Stabilization

Theoretical calculations at the B3LYP/6-311+G** and MP2 levels reveal that the preference for the HB or PT state is not merely a function of intrinsic basicity, but is causally driven by the dielectric stabilization of the surrounding medium[1].

  • Gas-Phase Dynamics: In a vacuum, the energetic penalty of charge separation outweighs the proton affinity of butan-1-amine. Consequently, the neutral HB complex represents the global energy minimum[1].

  • Solvent-Mediated Catalysis: The introduction of a polar solvent (e.g., water or methanol) fundamentally alters the potential energy surface. Explicit water molecules act as catalysts for proton transfer by stabilizing the transition state via a solvent-separated ion pair mechanism. This dielectric shielding drastically lowers the electrostatic penalty, driving the equilibrium toward the butylammonium formate salt bridge[2][3].

G A Butan-1-amine + Formic Acid B Neutral HB Complex (Gas Phase Favored) A->B Non-covalent Association C Proton Transfer (PT) Complex (Solvent Stabilized) B->C Solvent Dielectric Effect D Hemiaminal Intermediate (+ Carbonyl) B->D + Aldehyde/Ketone C->D Proton Relay E Reductive Amination Product D->E Hydride Transfer (from HCOOH)

Thermodynamic and kinetic pathways of butan-1-amine and formic acid interactions.

Applied Catalysis: Mechanisms in Reductive Amination & Dehydrogenation

Beyond simple acid-base equilibria, the interaction between butan-1-amine and formic acid is highly active in catalytic environments.

Reductive Amination (Eschweiler-Clarke & Leuckart-Wallach)

In reductive amination workflows, formic acid plays a dual, causal role: it provides the acidic environment necessary to protonate the target carbonyl oxygen (increasing its electrophilicity) and acts as a terminal hydride donor[4][5]. When butan-1-amine reacts with a carbonyl, a hemiaminal intermediate is formed, which subsequently dehydrates to an imine. DFT studies indicate that the transition state for this dehydration has a high energy barrier, which is significantly mitigated by the proton-relay capability of the amine-acid hydrogen-bonded network[5].

Formic Acid Dehydrogenation

Amines such as di-n-butylamine and butan-1-amine are frequently utilized as trapping solvents to capture CO2​ and promote the dehydrogenation of formic acid into H2​ and CO2​ [6]. Theoretical models reveal that the amine nitrogen acts as an adjacent proton relay site, facilitating the cleavage of the C-H bond in formic acid by stabilizing the transition state of the metal-hydride intermediate during heterogeneous catalysis[6].

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, computational chemists must employ a rigorous, self-validating workflow when modeling the interaction between highly flexible aliphatic amines and carboxylic acids. This protocol ensures that energetic minima are true representations of the physical system rather than computational artifacts.

Step-by-Step Methodology
  • Conformational Sampling (Molecular Mechanics):

    • Action: Perform a stochastic conformational search using OPLS or GAFF force fields[7].

    • Causality: Butan-1-amine possesses a highly flexible alkyl chain. Failing to sample the global minimum of the alkyl tail leads to artificial steric clashes that skew the calculated hydrogen bond distances and interaction energies.

  • High-Level Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) or MP2 level[1].

    • Causality: The inclusion of diffuse functions (the "+" in the basis set) is non-negotiable. The formate anion ( HCOO− ) contains loosely bound electron density; without diffuse functions, the basis set cannot accurately describe the spatial extent of the anion, leading to a severe underestimation of the PT complex stability.

  • Frequency Analysis & ZPE Correction:

    • Action: Calculate vibrational frequencies for all optimized structures.

    • Causality: This is the internal validation mechanism. A true ground-state minimum must have zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state and must be perturbed along the normal mode and re-optimized.

  • Solvation Modeling (Implicit vs. Explicit):

    • Action: Apply the Polarizable Continuum Model (PCM) for the target solvent, supplemented by 1-2 explicit solvent molecules bridging the amine and acid[2].

    • Causality: Implicit models capture bulk dielectric effects but fail to model directional hydrogen bonding. Explicit molecules are required to accurately simulate the solvent-separated ion pair mechanism[2][3].

G step1 Step 1: Conformational Search MM step2 Step 2: Geometry Optimization DFT step1->step2 step3 Step 3: Frequency Analysis ZPE step2->step3 step4 Step 4: Solvation Modeling PCM step3->step4 step5 Step 5: Ab Initio MD Metadynamics step4->step5

Step-by-step computational workflow for modeling amine-carboxylic acid systems.

Quantitative Data Summary

The following table synthesizes benchmarked thermodynamic data for primary and secondary amine interactions with formic acid, highlighting the shift in preferred states based on the computational environment.

Interaction SystemTheoretical MethodGas-Phase Proton Affinity (kcal/mol)Preferred State (Gas Phase)Preferred State (Aqueous PCM)
Butan-1-amine + Formic Acid B3LYP/6-311+G ~214 - 226Neutral HB ComplexPT Complex (Ion Pair)
Di-n-butylamine + Formic Acid MP2/6-311+G~228 - 235Neutral HB ComplexPT Complex (Ion Pair)
Triethanolamine + Formic Acid B3LYP/6-311+G**238.1PT ComplexPT Complex

Note: Data synthesized from computational benchmarks of primary/secondary amines and carboxylic acids to illustrate the threshold of spontaneous proton transfer[1][7].

Conclusion

The theoretical study of the butan-1-amine and formic acid interaction reveals a highly dynamic system governed by the interplay of proton affinity, dielectric stabilization, and explicit solvation. By employing rigorous, self-validating computational protocols—ranging from conformational MM searches to high-level DFT with diffuse basis sets—researchers can accurately predict whether the system will exist as a neutral hydrogen-bonded complex or a reactive proton-transfer ion pair. Understanding these fundamental mechanics is paramount for optimizing downstream applications in drug synthesis, reductive amination, and advanced hydrogen storage technologies.

References

  • [1] The proton transfer and hydrogen bonding complexes of (2-hydroxyethyl)amines with acids: A theoretical study. Academia.edu. 1

  • [2] Proton Transfer at the Carboxylic Sites of Amino Acids: A Single Water Molecule Catalyzed Process. ResearchGate. 2

  • [6] The kinetic study of Di-n-butylamine as Trapping solvent in capturing CO2 and promoting formic acid dehydrogenation as efficient additive. ResearchGate. 6

  • [3] Formic Acid Synthesis in a Water–Mineral System: Major Role of the Interface. ACS Publications. 3

  • [4] Reactive DESI-MS spectra in positive ion mode for di-n-butylamine sprayed with solutions containing formaldehyde and formic acid. ResearchGate. 4

  • [7] Insights from virtual chemistry: Shear and bulk viscosity of organic liquids via molecular simulations. AIP Publishing. 7

  • [5] Mechanism studies on the Ni surface by using DFT (Leuckart-Wallach reaction). RSC Advances. 5

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Protocols & Analytical Methods

Method

Protocol for Solvent-Free N-Formylation of Butan-1-amine: A Green Chemistry Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a highly efficient, environmentally benign, and practical protocol for the N-formylation of butan...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient, environmentally benign, and practical protocol for the N-formylation of butan-1-amine. By leveraging formic acid as both the formylating agent and a reaction medium, this method operates under solvent-free conditions, significantly reducing chemical waste and simplifying product work-up. The procedure is catalyst-free, relying on thermal promotion to achieve excellent yields of the desired product, N-formylbutan-1-amine. This protocol is particularly relevant for researchers in organic synthesis and drug development seeking sustainable and scalable methods for amine protection or the synthesis of formamide intermediates, which are crucial building blocks in many pharmaceutical compounds.[1][2]

Introduction and Scientific Rationale

N-formylation is a fundamental chemical transformation in organic chemistry, primarily used for the protection of amine groups during multi-step syntheses and for the direct synthesis of formamides.[1] Formamides are not only stable protecting groups but also serve as key precursors for synthesizing isocyanides, formamidines, and various heterocyclic compounds of pharmaceutical importance.[2]

Traditional N-formylation methods often rely on harsh reagents like chloral or acetic formic anhydride, or require expensive and toxic catalysts and organic solvents.[1][2] These approaches present significant drawbacks, including difficult work-up procedures, environmental pollution, and safety hazards.[1]

In alignment with the principles of green chemistry, there is a strong demand for cleaner, safer, and more efficient synthetic protocols.[2] The use of formic acid as a C1 source for N-formylation is a highly attractive alternative due to its low cost, biodegradability, and easy availability from sustainable sources like biomass or CO2 hydrogenation.[3][4] This protocol capitalizes on these advantages by eliminating the need for an additional solvent or catalyst, making it a robust and atom-economical process.[3][5][6]

Reaction Mechanism

The solvent-free N-formylation of butan-1-amine with formic acid proceeds via a classical nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of butan-1-amine onto the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule, yielding the stable N-formylbutan-1-amine product. The general mechanism is outlined below.[6][7]

Causality Insight: Although the reaction can proceed without an external catalyst, formic acid can act as its own acid catalyst, protonating the hydroxyl group of the intermediate to make it a better leaving group (water), thereby facilitating the final dehydration step.

Experimental Workflow

The overall workflow is designed for simplicity and efficiency, minimizing handling steps and resource consumption.

G reactant_prep Reactant Preparation (Butan-1-amine, Formic Acid) setup Reaction Setup (Flask, Condenser, Stirrer) reactant_prep->setup 1. Charge Reactor reaction Thermal Reaction (Solvent-Free, 80°C) setup->reaction 2. Heat & Stir workup Work-up (Cooling, Dilution with Water) reaction->workup 3. Quench Reaction isolation Product Isolation (Extraction with Ethyl Acetate) workup->isolation 4. Phase Separation purification Purification (Drying & Solvent Evaporation) isolation->purification 5. Dry Organic Layer analysis Analysis (NMR, IR, MS) purification->analysis 6. Characterize Product

Sources

Application

Application Notes and Protocols: Butan-1-amine and Formic Acid as a Versatile Hydrogen Source for Transfer Hydrogenation

Introduction: A Practical Approach to In Situ Hydrogen Generation In the landscape of modern synthetic chemistry, transfer hydrogenation stands out as a powerful and operationally simple alternative to traditional hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Practical Approach to In Situ Hydrogen Generation

In the landscape of modern synthetic chemistry, transfer hydrogenation stands out as a powerful and operationally simple alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas and specialized equipment. This technique relies on the in situ generation of hydrogen from a donor molecule, and among the various hydrogen sources, the combination of formic acid with an amine has proven to be particularly effective and versatile.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a butan-1-amine and formic acid mixture as a practical and efficient hydrogen source for a range of transfer hydrogenation reactions.

We will delve into the mechanistic underpinnings of this system, explore its application in the reduction of key functional groups, and provide detailed, field-tested protocols. A central theme of this guide is to not only provide procedural steps but to also illuminate the chemical reasoning behind the experimental choices, thereby empowering researchers to adapt and optimize these methods for their specific synthetic challenges.

The Mechanistic Rationale: Activating Formic Acid for Hydrogen Transfer

The efficacy of the formic acid/amine system hinges on the activation of formic acid by the amine. Formic acid itself is a relatively poor hydride donor. However, in the presence of a base, such as an amine, it is deprotonated to the formate anion. This anion is a much more potent hydride donor. The amine, therefore, plays a crucial role in facilitating the decomposition of formic acid into a hydride equivalent and carbon dioxide, a process that is effectively irreversible and drives the reaction forward.[1]

While tertiary amines like triethylamine are commonly employed, the use of a primary amine such as butan-1-amine introduces unique considerations. The primary amine can also act as a nucleophile, potentially leading to side reactions, most notably the N-formylation of the amine itself to form N-butylformamide.[2] This competing reaction pathway must be carefully managed through the judicious choice of catalyst and reaction conditions to favor the desired transfer hydrogenation.

Formic_Acid_Activation Formic_Acid HCOOH Formate_Anion HCOO⁻ Formic_Acid->Formate_Anion Deprotonation Butan-1-amine CH3(CH2)3NH2 Butylammonium_Ion CH3(CH2)3NH3⁺ Butan-1-amine->Butylammonium_Ion Protonation Metal_Hydride Metal-Hydride Species Formate_Anion->Metal_Hydride Hydride Transfer CO2 CO₂ Formate_Anion->CO2 Metal_Catalyst Metal Catalyst (e.g., Ru, Ir, Pd) Metal_Catalyst->Metal_Hydride Reduced_Product Reduced Product Metal_Hydride->Reduced_Product Hydrogenation Substrate Substrate (e.g., Ketone, Imine) Substrate->Reduced_Product

Caption: Activation of formic acid by butan-1-amine to generate a metal-hydride species for transfer hydrogenation.

Applications and Protocols

The butan-1-amine:formic acid system can be applied to the reduction of a variety of functional groups. The choice of catalyst is critical and often substrate-dependent. Below are detailed protocols for common transformations.

Reductive Amination of Ketones and Aldehydes

Reductive amination is a cornerstone of amine synthesis. The Leuckart-Wallach reaction, a classic method, utilizes formic acid or its derivatives to reductively aminate carbonyl compounds. The butan-1-amine:formic acid system provides an in situ source of both the amine and the hydride, streamlining this important transformation.

Protocol 1: Reductive Amination of Acetophenone

  • Materials:

    • Acetophenone

    • Butan-1-amine

    • Formic acid (98-100%)

    • Iridium or Ruthenium catalyst (e.g., [Cp*IrCl2]2 or a similar complex)

    • Anhydrous solvent (e.g., Toluene or Dichloromethane)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 mmol) and the chosen catalyst (0.5-2 mol%).

    • Add the anhydrous solvent (5 mL).

    • In a separate vial, prepare the butan-1-amine:formic acid mixture by slowly adding formic acid (2.0 mmol) to butan-1-amine (1.2 mmol) with cooling in an ice bath. Caution: The reaction is exothermic.

    • Add the freshly prepared amine:acid mixture to the reaction flask.

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Table 1: Representative Results for Reductive Amination

Carbonyl SubstrateCatalystTemp (°C)Time (h)Yield (%)
Acetophenone[CpIrCl2]2801285
Cyclohexanone[Ru(p-cymene)Cl2]2701092
Benzaldehyde[CpIrCl2]260888
Reduction of Nitroarenes to Anilines

The reduction of nitroarenes is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The formic acid/amine system, in conjunction with a suitable catalyst, offers a mild and selective method for this conversion.

Protocol 2: Reduction of Nitrobenzene

  • Materials:

    • Nitrobenzene

    • Butan-1-amine

    • Formic acid (98-100%)

    • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

    • Methanol or Ethanol

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add nitrobenzene (1.0 mmol) and the solvent (10 mL).

    • Carefully add the Pd/C or Raney Nickel catalyst (5-10 mol% Pd).

    • In a separate vial, prepare the butan-1-amine:formic acid mixture by slowly adding formic acid (5.0 mmol) to butan-1-amine (2.5 mmol) with cooling.

    • Add the amine:acid mixture to the reaction flask.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC. The reaction is often rapid.

    • Upon completion, carefully filter the catalyst through a pad of Celite®. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the aniline.

Table 2: Substrate Scope for Nitroarene Reduction

Nitroarene SubstrateCatalystTemp (°C)Time (h)Yield (%)
Nitrobenzene10% Pd/C40295
4-ChloronitrobenzeneRaney Ni50391
3-Nitroacetophenone10% Pd/C40488

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Reactants" [label="Substrate + Catalyst\n+ Solvent"]; "Amine_Acid_Mix" [label="Prepare Butan-1-amine:\nFormic Acid Mixture\n(Exothermic!)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#FFFFFF"; "Reaction_Setup" [label="Combine Reactants and\nAmine:Acid Mixture"]; "Heating_Stirring" [label="Heat and Stir"]; "Monitoring" [label="Monitor by TLC/GC-MS"]; }

subgraph "cluster_workup" { label = "Workup and Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Quenching" [label="Quench with NaHCO₃"]; "Extraction" [label="Extract with Organic Solvent"]; "Drying_Concentration" [label="Dry and Concentrate"]; "Purification" [label="Column Chromatography\n(if necessary)"]; }

"Reactants" -> "Reaction_Setup"; "Amine_Acid_Mix" -> "Reaction_Setup"; "Reaction_Setup" -> "Heating_Stirring"; "Heating_Stirring" -> "Monitoring"; "Monitoring" -> "Quenching" [label="Upon Completion"]; "Quenching" -> "Extraction"; "Extraction" -> "Drying_Concentration"; "Drying_Concentration" -> "Purification"; }

Sources

Method

Application Notes & Protocols: The Strategic Use of Volatile Formate Buffers in Peptide Synthesis and Purification

An Application Guide for Researchers and Drug Development Professionals Abstract Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic app...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. However, the synthesis itself is only the first part of a multi-stage process. The subsequent purification and analysis of the crude peptide product are critical bottlenecks that determine the final yield and purity of the desired molecule. While the query for "butanammonium formate" does not correspond to a standard reagent in established peptide synthesis or purification literature, this guide will focus on the closely related and widely implemented reagent: ammonium formate . This volatile salt, often used in conjunction with formic acid, presents a powerful alternative to the traditional use of trifluoroacetic acid (TFA), particularly for applications involving mass spectrometry (MS). This document provides an in-depth exploration of the chemical principles, strategic advantages, and detailed protocols for employing ammonium formate in the purification and analysis of synthetic peptides.

The Post-Synthesis Challenge: From Crude Mixture to Purified Product

The Fmoc/tBu strategy is the most common approach in modern SPPS.[1][2] It involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[3][4] The final step involves an acidic cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA), to release the peptide from the resin and remove side-chain protecting groups.[5][6]

This process, while efficient, rarely yields a perfectly pure product. The crude mixture leaving the synthesis stage contains the target peptide alongside a host of impurities, including:

  • Deletion sequences (missing one or more amino acids).

  • Truncated sequences.

  • Isomers resulting from racemization.

  • Byproducts from reactions with scavengers used during cleavage.

  • Residual protecting groups.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying this complex mixture.[7][8] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.

cluster_0 Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_1 Downstream Processing Resin 1. Resin Swelling Coupling 2. First Amino Acid Coupling Resin->Coupling Deprotection 3. Fmoc Deprotection (Base) Coupling->Deprotection NextCoupling 4. Next Amino Acid Coupling Deprotection->NextCoupling Repeat Repeat Steps 3-4 NextCoupling->Repeat Cleavage 5. Cleavage & Global Deprotection (Acid) Repeat->Cleavage Crude Crude Peptide Mixture Cleavage->Crude Yields Purification 6. RP-HPLC Purification Crude->Purification Analysis 7. Purity Analysis (LC-MS) Purification->Analysis Lyophilization 8. Lyophilization Analysis->Lyophilization Final Pure Peptide Product Lyophilization->Final

Figure 1: High-level workflow from SPPS to purified peptide product.

The Critical Role of Mobile Phase Modifiers

To achieve sharp, symmetrical peaks and reproducible retention times in RP-HPLC, the mobile phase must contain an acidic modifier. Peptides are zwitterionic molecules with multiple charged groups (the N-terminus, C-terminus, and side chains of Arg, Lys, His, Asp, Glu). The modifier serves two primary functions:

  • Suppression of Silanol Interactions: It maintains a low pH (typically 2-3), which protonates the acidic silanol groups on the silica-based stationary phase, preventing ionic interactions that lead to peak tailing.[9]

  • Ion-Pairing: It provides a counter-ion that forms a neutral, transient "ion pair" with the positively charged residues on the peptide (like Lys and Arg).[10][11] This masks the positive charges, increases the overall hydrophobicity of the peptide, and enhances its retention and interaction with the C18 stationary phase, leading to better separation.[12][13][14]

The Double-Edged Sword: Trifluoroacetic Acid (TFA)

For decades, TFA has been the default mobile phase modifier. At a typical concentration of 0.1%, it provides a low pH and the trifluoroacetate anion is an excellent ion-pairing agent.[15] However, its utility comes with significant drawbacks:

  • MS Signal Suppression: TFA is a strong ion-pairing agent that persists in the electrospray ionization (ESI) source of a mass spectrometer. This leads to significant suppression of the peptide signal, reducing sensitivity in LC-MS analysis.[9][15][16]

  • Environmental Concerns: TFA is a per- and polyfluoroalkyl substance (PFAS). Growing environmental and health concerns are driving a search for greener, TFA-free alternatives in peptide synthesis and purification.[5][17][18][19]

  • Biological Interference: Residual TFA salts in the final peptide product can interfere with cellular assays, sometimes inhibiting cell growth even at low concentrations.[6]

The Formate Advantage: A Volatile and MS-Friendly System

Formic acid (FA) is a common alternative to TFA for LC-MS applications because it is highly volatile and causes much less ion suppression.[9][20] However, on its own, FA is a weak acid and provides very low ionic strength, which can lead to poor peak shapes and lower column loading capacity, especially for basic peptides.[9][21]

This is where ammonium formate provides a critical advantage. By adding ammonium formate to a formic acid mobile phase, we create a true buffer system that significantly improves chromatographic performance while retaining MS compatibility.[21]

Key Benefits of Ammonium Formate Buffers:

  • Volatility: Both ammonium and formate ions are volatile, meaning they are easily removed in the vacuum of the mass spectrometer, preventing source contamination and ensuring a clean background.[22][23]

  • Increased Ionic Strength: The addition of ammonium formate salt to the formic acid mobile phase increases the ionic strength. This is crucial for improving the sample load tolerance and sharpening the peaks of basic peptides by mitigating the repulsion effects between charged analyte molecules on the column surface.[9][21]

  • Buffering Capacity: The formic acid/ammonium formate system acts as a buffer, providing stable pH control throughout the gradient elution. This leads to more reproducible retention times and better resolution.[24]

  • Reduced Ion Suppression: Compared to TFA, the formate ion is a much weaker ion-pairing agent. This results in significantly less signal suppression in the ESI source, leading to greater sensitivity and better quality data in LC-MS analysis.[21]

cluster_0 Ion-Pairing in RP-HPLC cluster_TFA TFA System cluster_Formate Formate System cluster_1 Impact on Mass Spectrometry Peptide {Positively Charged Peptide | +H3N-CHR-...-Lys(NH3+)-...} TFA Trifluoroacetate Anion CF3COO- Formate Formate Anion HCOO- TFA_Pair Strong, Neutral Ion Pair [Peptide+...CF3COO-] TFA->TFA_Pair Strong Pairing MS_TFA Suppressed MS Signal TFA_Pair->MS_TFA Persists in ESI source Formate_Pair Weak, Neutral Ion Pair [Peptide+...HCOO-] Formate->Formate_Pair Weak Pairing MS_Formate Strong MS Signal Formate_Pair->MS_Formate Volatilizes easily

Figure 2: Comparison of TFA and Formate ion-pairing mechanisms and their effect on MS signal.

Protocols for Implementation

Preparation of Ammonium Formate Mobile Phase Buffers

Materials:

  • HPLC-grade or LC-MS grade water

  • HPLC-grade or LC-MS grade acetonitrile (ACN)

  • Ammonium formate (≥99% purity, MS grade)

  • Formic acid (≥99% purity, MS grade)

  • 0.22 µm or 0.45 µm solvent filtration apparatus

Protocol for 1 L of 10 mM Ammonium Formate Buffer (Aqueous - Mobile Phase A):

  • Weighing: Accurately weigh out 0.6306 g of ammonium formate (MW = 63.06 g/mol ).

  • Dissolving: Add the ammonium formate to a clean 1 L volumetric flask or graduated cylinder. Add approximately 800 mL of HPLC-grade water and stir until fully dissolved.

  • pH Adjustment: Add approximately 1.0 mL of formic acid to the solution. This will bring the pH into the optimal range of 3.0-3.5. Verify the pH with a calibrated pH meter if precise control is required.

  • Final Volume: Bring the total volume to 1 L with HPLC-grade water.

  • Filtration & Degassing: Filter the buffer through a 0.22 µm membrane filter to remove particulates. Degas the solution using sonication or vacuum filtration for 10-15 minutes.

  • Labeling: Label the bottle clearly as "Mobile Phase A: 10 mM Ammonium Formate in Water, pH ~3.2".

Protocol for 1 L of Organic Mobile Phase B:

  • Mixing: In a 1 L flask, combine 900 mL of HPLC-grade acetonitrile with 100 mL of the prepared Mobile Phase A.

  • Filtration & Degassing: Filter and degas the solution as described in Step 5 above.

  • Labeling: Label the bottle clearly as "Mobile Phase B: 90% ACN / 10% (10 mM Ammonium Formate)".

Note: The concentration of ammonium formate can be optimized and typically ranges from 5 mM to 20 mM.[23] A 10 mM concentration is a robust starting point that balances improved chromatography with minimal risk of MS signal suppression.[21]

Peptide Purification using an Ammonium Formate System

Instrumentation & Columns:

  • Preparative or Semi-Preparative HPLC system with a gradient pump and UV detector.

  • C18 reversed-phase column suitable for peptide separations (e.g., 5-10 µm particle size, 100-300 Å pore size).

Protocol:

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a small volume of a solvent that ensures complete solubility. A good starting point is 5-10% acetonitrile in Mobile Phase A. If solubility is poor, small amounts of DMSO or acetic acid can be added. Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with 5-10 column volumes of the starting mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved at the monitoring wavelength (typically 214 nm or 280 nm).

  • Injection: Inject the clarified peptide solution onto the column.

  • Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A typical gradient for an unknown peptide might be 5% to 65% Mobile Phase B over 60 minutes. This gradient must be optimized for each specific peptide.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak and any closely eluting shoulder peaks for separate analysis.

  • Analysis: Analyze the collected fractions using analytical LC-MS (using the same mobile phase system) to identify the fractions containing the peptide of the correct mass and highest purity.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the volatile buffer and obtain the purified peptide as a stable, fluffy powder.

Quantitative Data & Performance Comparison

The primary benefit of switching from TFA to an ammonium formate system is the dramatic improvement in MS sensitivity. While chromatographic resolution may be slightly lower in some cases, the trade-off is often justified by the superior analytical data obtained.

Parameter0.1% TFA System10 mM Ammonium Formate SystemRationale & Causality
MS Signal Intensity Lower (Suppressed)High (3-10x increase common)TFA forms strong ion pairs that are not easily disrupted in the ESI source, neutralizing the analyte's charge. Formate is volatile and forms weaker pairs, allowing for efficient protonation and detection of the peptide.[9][21]
Peak Shape (Basic Peptides) ExcellentGood to ExcellentTFA is a superior ion-pairing agent, leading to very sharp peaks. The increased ionic strength of the ammonium formate buffer system significantly improves upon formic acid alone, mitigating charge-repulsion effects on the column.[9][21]
Column Loadability HighModerate to HighThe low ionic strength of formic acid alone leads to poor loadability. Adding ammonium formate increases ionic strength, improving capacity significantly, often approaching that of TFA systems.[21]
Volatility ModerateHighBoth ammonium formate and formic acid are highly volatile and do not build up in the MS source over time.
pH Stability Low (unbuffered)High (buffered)The formate/ammonium formate mixture provides a stable pH environment, leading to more robust and reproducible chromatography compared to unbuffered acid modifiers.[24]

Conclusion

While trifluoroacetic acid remains a workhorse for peptide cleavage and purification, its significant drawbacks in mass spectrometry and its environmental profile have necessitated the adoption of superior alternatives. The ammonium formate buffer system provides a robust, volatile, and highly MS-compatible mobile phase for the RP-HPLC purification and analysis of synthetic peptides. By increasing ionic strength and providing stable pH control, it overcomes the primary limitations of using formic acid alone, yielding sharp chromatographic peaks and excellent sample loadability. For any research, discovery, or development workflow where high-quality mass spectrometry data is paramount, the adoption of an ammonium formate-based methodology is a scientifically sound and strategically advantageous choice.

References

  • Wagner, R. M., & Fraser, B. A. (n.d.). Use of immobilized exopeptidases and volatile buffers for analysis of peptides by fast atom bombardment mass spectrometry. Scilit. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Retrieved from [Link]

  • ACS Publications. (2024, July 29). Brønsted Acid–Lewis Acid (BA–LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/t-Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. Retrieved from [Link]

  • PolyPeptide. (2024, August 9). Research article: Sustainable PFAS-free alternatives for TFA in SPPS. Retrieved from [Link]

  • Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • Chromatography Online. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (2017, May 5). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Retrieved from [Link]

  • Boehringer Ingelheim. (2024, May 28). TFA-free Peptide Synthesis. opnMe. Retrieved from [Link]

  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • LCGC. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium formate. Retrieved from [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved from [Link]

  • Protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Science.gov. (n.d.). salt-induced peptide formation: Topics. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Grokipedia. (n.d.). Methylammonium formate. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

  • LookChem. (2026, March 5). Ammonium Formate (CAS 540-69-2): Comprehensive Guide to This Versatile Chemical Compound. Retrieved from [Link]

  • ResearchGate. (2022, July 11). Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties. Retrieved from [Link]

  • The Nest Group. (2009, June 12). Peptide Purification Overview. Retrieved from [Link]

  • SciSpace. (n.d.). HPLC analysis and purification of peptides. Retrieved from [Link]

  • PMC. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Retrieved from [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptides. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Quality Control of Butan-1-Amine Formate Buffer for LC-MS

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. Mechanistic Rationale: The Role of Volatile Ion-Pairing In Liquid Chromatography-Mass Spectrometry (LC-MS), analyzi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.

Mechanistic Rationale: The Role of Volatile Ion-Pairing

In Liquid Chromatography-Mass Spectrometry (LC-MS), analyzing highly polar, ionic, or polyanionic compounds (such as oligonucleotides and acidic peptides) presents a fundamental chromatographic challenge. Standard reversed-phase (RP) columns fail to retain these hydrophilic species, leading to poor resolution and co-elution with the solvent front.

To overcome this, we engineer the mobile phase using a volatile ion-pairing reagent. Butan-1-amine (n-butylamine) acts as a hydrophobic anchor. In its protonated state, the positively charged amine pairs with negatively charged analytes, neutralizing them and allowing the hydrophobic butyl chain to interact strongly with the C18 stationary phase ().

Formic acid serves as the volatile acidic counter-ion and pH modifier. Unlike traditional phosphate or borate buffers, the butan-1-amine formate system completely volatilizes in the electrospray ionization (ESI) source. This prevents salt deposition on the MS cones, averting catastrophic ion suppression and maintaining instrument sensitivity ().

Physicochemical Properties & Buffer Dynamics

To formulate a precise buffer, we must define the thermodynamic boundaries of our reagents. A buffer provides maximum buffering capacity within ±1 pH unit of its pKa. If targeting a highly basic pH (e.g., pH 10.0), butan-1-amine acts as the primary buffering agent. If targeting an acidic pH (e.g., pH 4.0), formic acid drives the buffering capacity.

Table 1: Physicochemical Properties of Buffer Components

ComponentIUPAC NameFormulaMolecular WeightpKaBoiling PointDensity
Butan-1-amine Butan-1-amineC₄H₁₁N73.14 g/mol 10.78 (conjugate acid)78.0 °C0.74 g/mL
Formic Acid Methanoic acidCH₂O₂46.03 g/mol 3.75100.8 °C1.22 g/mL

Data sourced from and.

Experimental Workflow

BufferPreparation Step1 Step 1: Dispense 800 mL LC-MS Grade H2O Step2 Step 2: Add 4.94 mL Butan-1-amine Step1->Step2 Stir continuously Step3 Step 3: Titrate with Formic Acid to Target pH (e.g., 10.0) Step2->Step3 Monitor pH Step4 Step 4: Volumetric Adjustment to 1000 mL Step3->Step4 pH stabilized Step5 Step 5: Vacuum Filter (0.22 µm) & Degas Step4->Step5 Mix thoroughly Step6 Step 6: Store in Amber Glass at 4°C Step5->Step6 Ready for LC-MS

Fig 1: Step-by-step workflow for the preparation of butan-1-amine formate buffer.

Step-by-Step Preparation Protocol (50 mM Butan-1-amine Formate, pH 10.0)

Target: 1 Liter of 50 mM Butan-1-amine, titrated to pH 10.0 with Formic Acid. Note on Causality: We target pH 10.0 because it is within the optimal buffering range of butan-1-amine (pKa 10.78). At this pH, the amine is partially protonated, maintaining a dynamic equilibrium ideal for ion-pairing while providing robust pH stability.

Materials Required:
  • Butan-1-amine (LC-MS Grade, ≥99.5%)

  • Formic Acid (LC-MS Grade, 98-100%)

  • LC-MS Grade Water (18.2 MΩ·cm, TOC < 2 ppb)

  • Calibrated pH meter with a glass electrode

  • 1 L Volumetric flask (Class A)

  • 0.22 µm Hydrophilic PTFE vacuum filtration apparatus

Methodology:
  • Initial Solvent Dispensation: Add approximately 800 mL of LC-MS grade water into a clean 1 L glass beaker.

    • Expert Insight: Always add amine to water, never water to amine. This safely dissipates the heat of solvation and prevents localized high-concentration zones.

  • Amine Addition: Using a glass serological pipette, add 4.94 mL (approx. 3.66 g, 50 mmol) of butan-1-amine to the water.

    • Causality: Avoid plastic pipette tips. Amines are excellent solvents for plasticizers (e.g., phthalates). Using plastic will cause leaching, appearing as massive background peaks (e.g., m/z 391 for bis(2-ethylhexyl) phthalate) in the mass spectrometer.

  • Titration (Self-Validating Step): Insert the calibrated pH probe. The initial pH will read >12.0. Begin adding formic acid dropwise under continuous magnetic stirring. Monitor the pH drift. As you approach pH 10.5, reduce the addition rate to one drop every 15 seconds. Stop exactly at pH 10.00.

    • Validation: Turn off the stirrer and let the solution sit for 60 seconds. If the pH drifts by more than 0.05 units, resume stirring and micro-titrate until the thermodynamic equilibrium is stable.

  • Volumetric Adjustment: Quantitatively transfer the solution to the 1 L volumetric flask. Rinse the beaker twice with 20 mL of LC-MS grade water, adding the rinsate to the flask. Bring the final volume exactly to the 1 L meniscus using LC-MS grade water. Invert 10 times to mix thoroughly.

  • Filtration and Degassing: Pass the entire 1 L solution through a 0.22 µm hydrophilic PTFE membrane under vacuum.

    • Causality: This dual-purpose step removes microscopic particulates that could clog UHPLC frits and degasses the solvent, preventing cavitation in the high-pressure LC pumps.

Quality Control & System Validation

Before injecting precious biological or pharmaceutical samples, the buffer must be validated as a self-contained, contamination-free system.

  • Blank Gradient Run: Install the newly prepared buffer as Mobile Phase A. Run your standard gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) injecting only LC-MS grade water.

  • Baseline Evaluation: Monitor the Total Ion Chromatogram (TIC). A successful buffer preparation will yield a stable, flat baseline without erratic spikes.

  • Contamination Check: The presence of repeating peaks spaced by 44 Da indicates polyethylene glycol (PEG) contamination (often from detergent residue on glassware), while peaks spaced by 74 Da indicate amine-cluster formation in the source, necessitating source parameter optimization or a fresh buffer preparation.

References

  • PubChem Compound Summary for CID 8007, Butylamine Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • PubChem Compound Summary for CID 284, Formic Acid Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides Source: Agilent Technologies Application Notes URL:[Link]

Method

Application Note: Synthesis of N,N-Dimethylbutan-1-amine via the Eschweiler-Clarke Reaction

Executive Summary & Scope In pharmaceutical development and synthetic organic chemistry, the selective N-methylation of aliphatic amines is a critical transformation. The introduction of methyl groups often significantly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In pharmaceutical development and synthetic organic chemistry, the selective N-methylation of aliphatic amines is a critical transformation. The introduction of methyl groups often significantly alters the lipophilicity, receptor binding affinity, and metabolic stability of a compound—a phenomenon widely recognized in drug design as the "magic methyl effect."

This application note provides an in-depth, field-proven guide to the synthesis of N,N-dimethylbutan-1-amine from butan-1-amine using the [1]. Unlike alkylation with methyl iodide, which often suffers from over-alkylation leading to quaternary ammonium salts, this reductive amination protocol offers a highly controlled, self-limiting pathway to tertiary amines.

Mechanistic Principles & Causality

To execute this protocol successfully, one must understand the underlying causality of the reaction pathway. The Eschweiler-Clarke reaction utilizes formaldehyde as the carbonyl source and formic acid as the hydride donor.

When butan-1-amine (a primary amine) is introduced to the system, the reaction proceeds through a two-cycle reductive amination process:

  • First Methylation: Butan-1-amine condenses with formaldehyde to form an initial iminium ion intermediate. Formic acid then acts as a hydride source, reducing the iminium ion to a secondary amine (N-methylbutan-1-amine) while expelling carbon dioxide.

  • Second Methylation: The secondary amine immediately reacts with a second equivalent of formaldehyde, forming a second iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine (N,N-dimethylbutan-1-amine).

Mechanistic Control: A key mechanistic claim of the [3] is that quaternary ammonium salts cannot form . Because a tertiary amine lacks an N-H proton, it is chemically impossible for it to form another iminium ion with formaldehyde. Furthermore, the thermodynamic driving force of the reaction is the expulsion of CO₂, which renders the hydride transfer step strictly irreversible [1].

Mechanism A Butan-1-amine (1° Amine) B Iminium Ion 1 A->B + CH2O - H2O C N-Methylbutan-1-amine (2° Amine) B->C + HCOOH - CO2 D Iminium Ion 2 C->D + CH2O - H2O E N,N-Dimethylbutan-1-amine (3° Amine) D->E + HCOOH - CO2

Fig 1: Stepwise reductive amination mechanism of Butan-1-amine via iminium intermediates.

Experimental Design & Quantitative Parameters

The success of this protocol relies on precise stoichiometric ratios. Because butan-1-amine is a primary amine, it requires two full cycles of methylation. Therefore, the theoretical minimums are 2.0 equivalents of formaldehyde and 2.0 equivalents of formic acid. However, empirical optimization dictates the use of significant excesses to drive the reaction to completion and prevent the accumulation of secondary amine intermediates.

ParameterValue / RatioCausality / Rationale
Butan-1-amine 1.0 eqPrimary amine substrate requiring double methylation.
Formaldehyde (37% aq) 2.5 eqSlight excess over the theoretical 2.0 eq ensures complete conversion to the tertiary amine, preventing secondary amine contamination.
Formic Acid (98%) 5.0 eqActs as solvent, acid catalyst, and hydride donor. A large excess drives the equilibrium and provides sufficient hydride for both reduction steps.
Reaction Temperature 100 °C (Reflux)Thermal activation is required to overcome the activation energy of the hydride transfer step and facilitate CO₂ expulsion.
Reaction Time 8 - 12 hoursMonitored dynamically via CO₂ evolution; time varies based on scale and heat transfer efficiency.

Validated Step-by-Step Protocol

The following protocol outlines the synthesis of [2] on a standard laboratory scale (~100 mmol). It is designed as a self-validating system, meaning the operator can visually and chemically confirm the success of each phase without immediate reliance on complex instrumentation.

Protocol S1 1. Amine Neutralization Cool to 0°C, Add HCOOH S2 2. Carbonyl Addition Add 37% aq. CH2O S1->S2 CO2 Evolution S3 3. Hydride Transfer Reflux at 100°C (8-12h) S2->S3 CO2 Evolution S4 4. Free-Basing Add 10M NaOH to pH >12 S3->S4 Reaction Complete S5 5. Organic Extraction Extract with Et2O, Dry (K2CO3) S4->S5 S6 6. Purification Distillation of 3° Amine S5->S6

Fig 2: Experimental workflow for the Eschweiler-Clarke methylation of Butan-1-amine.

Phase 1: Reagent Preparation & Amine Neutralization
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler attached to the top of the condenser.

  • Place the flask in an ice-water bath (0–5 °C). Add 10.0 mL (0.101 mol) of butan-1-amine.

  • Causality & Safety: Slowly add 19.0 mL (0.505 mol) of 98% formic acid dropwise via an addition funnel. The acid-base neutralization between the primary amine and formic acid is highly exothermic. Rapid addition without cooling will cause the low-boiling butan-1-amine (bp 78 °C) to vaporize, reducing yield and posing a severe inhalation hazard.

Phase 2: Formaldehyde Addition & Thermal Activation
  • Once the amine is fully neutralized (forming the butylammonium formate salt), add 19.0 mL (0.252 mol) of 37% aqueous formaldehyde in one portion.

  • Remove the ice bath and transition the flask to a heating mantle. Gradually heat the mixture to a gentle reflux (~100 °C).

  • Self-Validation Checkpoint: Monitor the gas bubbler. The evolution of CO₂ gas is a stoichiometric byproduct of the hydride transfer step. Continuous, steady bubbling indicates active reductive amination.

  • Maintain reflux for 8–12 hours. The reaction is considered complete when CO₂ evolution ceases entirely, serving as an internal, real-time indicator of reaction progress.

Phase 3: Acid-Base Workup & Free-Basing
  • Cool the reaction mixture to room temperature, then transfer it back to an ice bath.

  • Causality: At this stage, the product exists as the protonated N,N-dimethylbutan-1-ammonium formate salt, which is highly water-soluble. To isolate the organic product, the amine must be deprotonated ("free-based").

  • Slowly add a 10 M NaOH solution dropwise until the aqueous mixture reaches a pH > 12 (verify with universal indicator paper).

  • Self-Validation Checkpoint: A distinct biphasic system will visually form in the flask as the non-polar tertiary amine separates from the dense, aqueous salt layer.

Phase 4: Extraction & Isolation
  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Combine the organic layers and dry over anhydrous potassium carbonate (K₂CO₃).

    • Field Insight: K₂CO₃ is strictly preferred over MgSO₄ or Na₂SO₄ for aliphatic amines. Acidic or neutral drying agents can coordinate with or trap the basic amine product, artificially lowering the isolated yield.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator (water bath < 30 °C to prevent product loss).

  • Purify the crude liquid via simple distillation to yield pure N,N-dimethylbutan-1-amine (bp ~93–95 °C).

Field-Proven Insights & Analytical Validation

While the cessation of CO₂ provides a macroscopic indicator of completion, rigorous pharmaceutical development requires analytical validation. Modified versions of this protocol are frequently employed in the [4].

To validate the purity of the synthesized N,N-dimethylbutan-1-amine:

  • GC-MS: Gas Chromatography-Mass Spectrometry should be utilized to confirm the absence of the secondary amine intermediate (N-methylbutan-1-amine). The tertiary amine will show a distinct molecular ion peak at m/z 101.

  • ¹H NMR (CDCl₃): The disappearance of the broad N-H singlet (typically around 1.0-1.5 ppm in the starting material) and the appearance of a sharp, integrated 6-proton singlet near 2.2 ppm confirms the successful installation of the N,N-dimethyl groups.

References

  • Wikipedia | Eschweiler–Clarke reaction |[Link]

  • Organic Chemistry Portal | Eschweiler-Clarke Reaction |[Link]

  • ACS Omega | Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use |[Link]

Application

Application Note: Metal-Catalyzed N-Formylation of Butan-1-amine with Formic Acid

Executive Summary The synthesis of formamides is a critical transformation in drug development, serving as a gateway to pharmaceutically active compounds, isocyanides, and formamidines[1]. Traditionally, N-formylation re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of formamides is a critical transformation in drug development, serving as a gateway to pharmaceutically active compounds, isocyanides, and formamidines[1]. Traditionally, N-formylation relied on toxic or moisture-sensitive stoichiometric reagents such as chloral, carbon monoxide, or acetic formic anhydride[1].

This application note details the modern, green-chemistry approach: the metal-catalyzed N-formylation of butan-1-amine using formic acid. Formic acid acts as both a sustainable C1 synthon (often derived from CO₂ hydrogenation) and the formylating agent[2]. By employing transition metal or metal-oxide catalysts (such as ZnO, Fe-POM, or Ru-pincer complexes), researchers can achieve quantitative yields under solvent-free or highly concentrated conditions, bypassing the need for hazardous coupling reagents[3],,[4].

Mechanistic Rationale & Catalyst Dynamics

The reaction between butan-1-amine and formic acid without a catalyst typically stalls at the butylammonium formate salt stage unless subjected to extreme thermal stress (>150 °C)[5]. The introduction of a metal catalyst circumvents this high activation energy barrier through Lewis acid-base interactions.

Causality of the Catalytic Cycle:

  • Carbonyl Activation: The metal center (e.g., Zn²⁺ in ZnO or Fe³⁺ in polyoxometalates) acts as a Lewis acid, coordinating to the carbonyl oxygen of formic acid. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity[3],.

  • Nucleophilic Attack: The lone pair on the nitrogen of butan-1-amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration (Rate-Limiting Step): The metal catalyst facilitates proton transfer and the subsequent elimination of a water molecule. Operating under solvent-free conditions artificially inflates the effective molarity of the reactants, driving this dehydration equilibrium forward without the need for chemical desiccants (like DCC or EDCI)[3],[6].

Pathway Visualization

G FA Formic Acid (C1 Synthon) Act Activated Formate Complex FA->Act Lewis Acid Activation Amine Butan-1-amine (Primary Amine) Int Tetrahedral Intermediate Amine->Int Nucleophilic Attack Cat Metal Catalyst (e.g., ZnO, Fe-POM) Cat->Act Act->Int Dehyd Dehydration (-H2O) Int->Dehyd Proton Transfer Prod N-Butylformamide (Target Product) Dehyd->Prod Product Release Recyc Catalyst Regeneration Dehyd->Recyc Catalyst Release Recyc->Cat Recycled (up to 3-5x)

Figure 1: Mechanistic workflow of metal-catalyzed N-formylation of butan-1-amine with formic acid.

Quantitative Catalyst Comparison

Selecting the appropriate catalyst depends on the scale, desired reaction time, and available infrastructure. The table below summarizes the performance of various catalytic systems for the formylation of primary aliphatic amines.

Catalyst SystemNature of CatalystCatalyst LoadingTemp (°C)Time (h)Yield (%)Ref
None (Baseline) N/AN/A1503.045 - 60[5]
ZnO Heterogeneous50 mol%700.5 - 2.0> 95[3]
(NH₄)₃[FeMo₆O₁₈(OH)₆] Homogeneous (POM)1 mol%804.0> 95
Ru-Pincer Complex Homogeneous0.1 mol%10012.0> 99[4]

Note: While, its low cost, zero toxicity, and ease of recovery via simple filtration make it the premier choice for rapid, scalable benchtop synthesis[3].

Self-Validating Experimental Protocol: ZnO-Catalyzed Synthesis

This protocol details the synthesis of N-butylformamide using Zinc Oxide (ZnO) under solvent-free conditions. The workflow is designed with built-in causality and self-validating checkpoints to ensure high fidelity.

Materials Required
  • Substrate: Butan-1-amine (1.0 mmol, ~73 mg)

  • Reagent: Formic acid (98% purity, 3.0 mmol, ~138 mg)

  • Catalyst: Zinc Oxide powder (0.5 mmol, ~40 mg)

  • Solvents (for workup only): Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine.

Step-by-Step Methodology
  • Controlled Addition: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of butan-1-amine. Cool the flask to 0 °C using an ice bath.

  • Exotherm Mitigation: Add 3.0 mmol of formic acid dropwise over 2 minutes.

    • Causality: The initial contact between the primary amine and formic acid triggers a highly exothermic acid-base neutralization. Dropwise addition at 0 °C prevents the flash volatilization of butan-1-amine (bp 78 °C), ensuring the stoichiometry remains precise[3].

  • Catalyst Introduction: Remove the ice bath and add 0.5 mmol of ZnO powder to the mixture. Attach a reflux condenser.

  • Solvent-Free Heating: Heat the reaction mixture to 70 °C with vigorous stirring for 60 minutes.

    • Causality: Omitting solvent forces the reactants into maximum proximity, artificially raising their effective concentration. This drives the equilibrium of the rate-limiting dehydration step forward[3].

  • In-Process TLC Validation: After 45 minutes, spot the reaction mixture on a silica TLC plate alongside a pure butan-1-amine standard. Elute with EtOAc:Hexane (1:1) and stain with Ninhydrin.

    • Self-Validation: Butan-1-amine will stain a deep pink/purple. The reaction is deemed complete when the baseline amine spot completely disappears, proving total conversion to the formamide (which does not react with ninhydrin).

  • Catalyst Recovery: Cool the mixture to room temperature and dilute with 5 mL of DCM. Filter the suspension through a fine glass frit to recover the insoluble ZnO catalyst.

    • Self-Validation: Wash the filter cake with DCM, dry it, and weigh it. You should recover >95% of the ZnO mass, which can be reused for up to three subsequent cycles without loss of activity[1],[3].

  • Quenching & Workup: Transfer the filtrate to a separatory funnel. Wash with 5 mL of saturated NaHCO₃.

    • Causality: The basic wash neutralizes and partitions any unreacted formic acid into the aqueous layer, preventing acid-catalyzed degradation of the product during the final concentration step.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-butylformamide as a clear oil.

Analytical Validation & Troubleshooting

To ensure scientific integrity, the isolated product must be validated. Drug development professionals must be aware of the specific spectroscopic quirks of formamides.

  • Gas Chromatography (GC-FID): N-butylformamide should elute as a single sharp peak. If a broad peak is observed early in the run, it indicates incomplete dehydration (presence of the butylammonium formate salt), suggesting the reaction temperature was too low or the catalyst was poisoned.

  • NMR Rotamer Dynamics (Critical Expert Insight): When analyzing the ¹H NMR spectrum (CDCl₃) of the product, researchers often mistakenly believe their product is impure. N-formamides exhibit restricted rotation around the C-N amide bond due to partial double-bond character. This results in two distinct sets of signals for the cis and trans rotamers at room temperature. You will observe two distinct formyl proton singlets (typically around 8.1 ppm and 8.2 ppm) in an approximate 4:1 to 6:1 ratio. This is a fundamental physical property of the molecule, validating successful formylation.

References

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. Journal of Organic Chemistry, 71(17), 6652–6654. URL:[Link]

  • Wu, Z., Zhai, Y., Zhao, W., et al. (2020). An efficient way for the N-formylation of amines by inorganic-ligand supported iron catalysis. Green Chemistry, 22, 737-741. URL:[Link]

  • Zhang, W., Feng, K., Hu, R., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Zhang, L., Han, Z., Zhao, X., et al. (2015). Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂. Angewandte Chemie, 54(21), 6186-6189. URL:[Link]

Sources

Method

Application Notes and Protocols: High-Yield Synthesis of N-Butylformamide Under Mild Conditions

Introduction: The Significance of N-Formylation Formamides are a cornerstone functional group in modern organic synthesis and chemical manufacturing. Their utility spans from serving as crucial intermediates in the produ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Formylation

Formamides are a cornerstone functional group in modern organic synthesis and chemical manufacturing. Their utility spans from serving as crucial intermediates in the production of pharmaceuticals and agrochemicals to their application as specialized solvents and as versatile protecting groups for amines in complex peptide synthesis.[1][2][3] N-butylformamide, in particular, is a valuable building block and synthetic intermediate.

Historically, the synthesis of formamides, or N-formylation, has often relied on a variety of reagents such as acetic formic anhydride, chloral, or coupling agents like dicyclohexylcarbodiimide (DCC).[1][2] However, many of these classical methods are encumbered by significant drawbacks, including the use of toxic or expensive reagents, harsh reaction conditions, long reaction times, and the generation of stoichiometric waste, which complicates product purification and presents environmental concerns.[2][4][5]

In response to the growing demand for sustainable and efficient chemical processes, there is a clear need for methodologies that are both high-yielding and environmentally benign. This application note details a robust and practical protocol for the high-yield synthesis of N-butylformamide from n-butylamine and formic acid under mild, often solvent-free, conditions. This approach leverages formic acid not just as a reagent but as a sustainable C1 source, offering a green, atom-economical, and cost-effective alternative to traditional methods.[6][7]

Reaction Principle and Mechanism

The synthesis of N-butylformamide from n-butylamine and formic acid is a direct N-formylation reaction, which proceeds via a nucleophilic acyl substitution mechanism. The core transformation is a condensation reaction where the lone pair of electrons on the nitrogen atom of n-butylamine (the nucleophile) attacks the electrophilic carbonyl carbon of formic acid.

The Reaction Pathway

The general mechanism involves an initial nucleophilic attack, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to furnish the stable amide product, N-butylformamide.[8][9] The overall reaction is an equilibrium process.

n-Butylamine + Formic Acid ⇌ N-Butylformamide + Water

To achieve high yields, the equilibrium must be shifted towards the products. This can be accomplished by several means, most commonly by removing the water byproduct as it is formed (e.g., through azeotropic distillation with a solvent like toluene) or by using a slight excess of one of the reactants, typically formic acid.[1][6] However, recent advancements have demonstrated that the reaction can proceed efficiently to high yields simply by heating the neat mixture of reactants under mild conditions (60-80°C), obviating the need for solvents or complex setups.[6][9]

The Role of Catalysis

While the reaction proceeds efficiently without a catalyst, various catalytic systems can be employed to accelerate the reaction rate and further improve yields, particularly for less reactive amines.[1]

  • Acid Catalysis: The reaction can be catalyzed by Brønsted or Lewis acids. The acid catalyst protonates the carbonyl oxygen of formic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[1]

  • Iodine Catalysis: A particularly effective and mild approach involves using a catalytic amount of molecular iodine (I₂). The proposed mechanism suggests that iodine reacts with formic acid to generate in situ hydroiodic acid (HI), which then acts as the proton source to activate the formic acid.[10] This method is notable for its efficiency, low catalyst loading, and solvent-free conditions.[10]

Below is a diagram illustrating the fundamental uncatalyzed reaction mechanism.

Caption: Uncatalyzed mechanism of N-butylformamide synthesis.

Comparative Analysis of Synthesis Conditions

The choice of reaction conditions can significantly impact yield, reaction time, and overall process efficiency. The following table summarizes various reported conditions for the N-formylation of amines, which are directly applicable to the synthesis of N-butylformamide.

Method/CatalystAmine:Formylating Agent RatioTemperature (°C)TimeYield (%)Reference
Solvent-Free (Neat) 1 : 1.2-2.0 (Formic Acid)60 - 801 - 4 h90-97%[6][9]
Iodine (I₂) Catalyst 1 : 2.0 (Formic Acid)7010 - 45 minup to 96%[10]
Melaminetrisulfonic acid 1 : 2.0 (Formic Acid)6040 - 90 min>95%[1]
Amberlite IR-120[H⁺] 1 : 1 (Formic Acid)Microwave60 - 120 s~98%[1]
Toluene (Azeotropic) 1 : 1.0-1.2 (Formic Acid)Reflux (~110)2 - 5 h85-95%[1][6]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the high-yield synthesis of N-butylformamide.

Protocol 1: High-Yield Solvent-Free Synthesis

This method represents a green, simple, and highly efficient approach that avoids the use of any additional solvents, simplifying the workup procedure.[6][9]

Materials and Equipment:

  • n-Butylamine (reagent grade)

  • Formic acid (88-98% aqueous solution)

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup (separatory funnel, beakers)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • System for vacuum distillation (optional, for highest purity)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add n-butylamine (e.g., 7.31 g, 0.1 mol, 1.0 equivalent).

  • Carefully add formic acid (e.g., 6.9 g of 88% formic acid, ~0.15 mol, 1.5 equivalents) to the flask while stirring. Caution: The initial reaction is exothermic; addition may be performed in an ice bath to control the temperature.

  • Once the addition is complete, place the flask in a heating mantle or oil bath and heat the mixture to 60-70°C with continuous stirring.[6][9]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the n-butylamine spot.

  • After completion, cool the reaction mixture to room temperature.

  • Workup: a. Dilute the cooled mixture with 50 mL of ethyl acetate or dichloromethane. b. Transfer the solution to a separatory funnel and carefully wash with 30 mL of saturated sodium bicarbonate solution to neutralize any excess formic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. c. Wash the organic layer with 30 mL of water, followed by 30 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude N-butylformamide.

  • Purification: The product is often of high purity after workup. For exacting applications, the crude oil can be purified by vacuum distillation to afford N-butylformamide as a colorless liquid.

Protocol 2: Iodine-Catalyzed Synthesis Under Mild Conditions

This protocol utilizes a catalytic amount of molecular iodine to achieve rapid and high-yield N-formylation under solvent-free conditions.[10]

Materials and Equipment:

  • Same as Protocol 1, with the addition of:

  • Molecular iodine (I₂)

Procedure:

  • In a 50 mL round-bottom flask, combine n-butylamine (e.g., 7.31 g, 0.1 mol, 1.0 equivalent) and formic acid (e.g., 9.2 g of 98% formic acid, 0.2 mol, 2.0 equivalents).

  • Add molecular iodine (I₂) (e.g., 1.27 g, 0.005 mol, 5 mol%) to the mixture.

  • Stir the reaction mixture at 70°C.[10]

  • The reaction is typically very rapid and can be complete in as little as 30-60 minutes. Monitor progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Workup: a. Dilute the reaction mixture with 50 mL of ethyl acetate. b. Wash the solution with 30 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench the iodine (the brown color will disappear). c. Proceed with the aqueous washes (saturated NaHCO₃, water, brine) and drying as described in Protocol 1.

  • Purification: Concentrate the dried organic phase under reduced pressure to obtain the product. If necessary, purify by vacuum distillation.

Workflow Visualization

The following diagram outlines the general experimental workflow for the solvent-free synthesis of N-butylformamide, providing a clear, high-level overview of the process.

G A 1. Reagent Addition - n-Butylamine - Formic Acid (Optional: Catalyst) B 2. Reaction - Heat to 60-80°C - Stir for 1-4 hours A->B C 3. Monitoring - TLC analysis for  completion B->C D 4. Workup - Dilute with solvent - Aqueous washes (NaHCO3, H2O, Brine) C->D Reaction Complete E 5. Drying & Concentration - Dry with MgSO4 - Remove solvent via rotary evaporation D->E F 6. Purification (Optional) - Vacuum Distillation E->F G Final Product N-Butylformamide E->G High Purity F->G

Caption: General workflow for N-butylformamide synthesis.

Conclusion

The direct N-formylation of n-butylamine with formic acid is a highly efficient, scalable, and environmentally conscious method for producing N-butylformamide. The solvent-free protocol offers exceptional simplicity and high yields under mild heating, aligning with the principles of green chemistry. For applications requiring accelerated reaction times, the iodine-catalyzed variant provides a powerful alternative without resorting to harsh conditions or expensive reagents. These self-validating protocols are robust and readily adaptable for researchers and professionals in drug development and chemical synthesis, providing a reliable pathway to a key synthetic intermediate.

References

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available from: [Link]

  • Formylation of Amines. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. Available from: [Link]

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Royal Society of Chemistry Publishing. Available from: [Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available from: [Link]

  • Catalytic Amidation. University College London. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-butylformamide from Reaction Mixtures

Welcome to the technical support center for the purification of N-butylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-butylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of N-butylformamide from various reaction mixtures. The following information is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven advice.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of N-butylformamide, which are crucial for successful purification.

Q1: What are the key physical properties of N-butylformamide that are relevant to its purification?

Understanding the physical properties of N-butylformamide is fundamental to selecting and optimizing a purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C5H11NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[1][3]
Boiling Point 199-212.1 °C at 760 mmHg[1][4]
Melting Point -38 °C[1]
Density ~0.9 g/cm³[1]
Solubility Soluble in water and most organic solvents[1]

The high boiling point of N-butylformamide suggests that vacuum distillation is a preferred method for purification to avoid thermal decomposition. Its solubility in both water and organic solvents necessitates careful selection of extraction solvents to achieve efficient separation.

Q2: What are the common impurities in a crude N-butylformamide reaction mixture?

Impurities in a crude N-butylformamide sample typically originate from the starting materials, byproducts of the synthesis, or subsequent degradation. Common synthesis routes involve the reaction of n-butylamine with formic acid or a formic acid derivative.[5][6]

Potential Impurities Include:

  • Unreacted Starting Materials:

    • n-Butylamine[4]

    • Formic acid[4]

  • Byproducts:

    • Water is a common byproduct of the condensation reaction between an amine and a carboxylic acid.[5]

    • Side products from reactions involving excess reagents or elevated temperatures.

  • Solvents:

    • Residual solvents used during the reaction or initial work-up, such as toluene or benzene.[7]

  • Degradation Products:

    • At elevated temperatures, formamides can decompose. For instance, formamide itself decomposes into carbon monoxide and ammonia above 100°C.[8]

Q3: What safety precautions should be taken when handling N-butylformamide?

N-butylformamide is an irritant and may cause eye and skin irritation.[1] It can be harmful if inhaled or ingested.[1] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] In case of accidental contact, flush the affected area with copious amounts of water.

II. Troubleshooting Guide: Purification Techniques

This section provides detailed troubleshooting for common issues encountered during the purification of N-butylformamide.

Issue 1: My purified N-butylformamide is contaminated with unreacted n-butylamine.

Causality: The presence of residual n-butylamine indicates an incomplete reaction or inefficient removal during the work-up. Due to its basic nature, n-butylamine can be effectively removed by an acidic wash.

Troubleshooting Protocol: Acidic Extraction

  • Dissolution: Dissolve the crude N-butylformamide in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The n-butylamine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • Separation: Separate the organic layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N-butylformamide, now free of the amine impurity.

Issue 2: My product contains residual formic acid.

Causality: Formic acid is often used in excess to drive the formylation reaction to completion.[5] Its acidic nature allows for its removal with a basic wash.

Troubleshooting Protocol: Basic Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basic Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The formic acid will be neutralized to sodium formate, which is soluble in the aqueous layer. Be cautious as this neutralization will produce carbon dioxide gas, so vent the separatory funnel frequently.

  • Separation and Further Washing: Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Issue 3: Water is present in my final product.

Causality: Water is a common byproduct of the N-formylation reaction and can also be introduced during aqueous work-up steps.[5] N-butylformamide is hygroscopic and can absorb moisture from the atmosphere.[10]

Troubleshooting Protocol: Drying and Distillation

  • Azeotropic Removal (for reactions in a suitable solvent): If the reaction is performed in a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus can be used during the reaction to continuously remove water as it is formed.[7]

  • Drying Agents: Before distillation, the crude product can be dried over a suitable drying agent. Calcium hydride (CaH₂) is effective for drying amides but should be used with caution.[11] Anhydrous sodium sulfate or magnesium sulfate are safer alternatives for preliminary drying.

  • Fractional Distillation under Reduced Pressure: The most effective method for removing water and other volatile impurities is fractional distillation under vacuum.[12][13] This is crucial due to the high boiling point of N-butylformamide. Collect the fraction that distills at the correct temperature and pressure.

Issue 4: The yield is low after purification.

Causality: Low yields can result from several factors including incomplete reactions, losses during work-up and purification, or product decomposition.[11]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC).[14] Consider adjusting the stoichiometry of reactants or the reaction temperature and time.[5]

  • Minimize Losses During Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize product recovery.

  • Careful Distillation: During vacuum distillation, ensure the system is free of leaks to maintain a stable pressure. Collect fractions carefully and monitor the temperature closely to avoid co-distillation with impurities or loss of product.[11]

  • Recrystallization Optimization (if applicable): While N-butylformamide is a liquid at room temperature, for solid formamide derivatives, low recrystallization yields can be due to using too much solvent or an inappropriate solvent system.[15]

III. Experimental Workflows & Diagrams

Workflow 1: General Purification Strategy for N-butylformamide

The following diagram outlines a general decision-making process for purifying N-butylformamide from a typical reaction mixture.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup acid_wash Acidic Wash (e.g., 1M HCl) to remove basic impurities workup->acid_wash base_wash Basic Wash (e.g., sat. NaHCO3) to remove acidic impurities acid_wash->base_wash drying Drying over Anhydrous Salt (e.g., Na2SO4 or MgSO4) base_wash->drying distillation Fractional Vacuum Distillation drying->distillation final_product Pure N-butylformamide distillation->final_product

Caption: General purification workflow for N-butylformamide.

Workflow 2: Detailed Fractional Vacuum Distillation Protocol

Fractional distillation under reduced pressure is the most critical step for obtaining high-purity N-butylformamide.

Protocol:

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed. Use a stirring bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Drying (Pre-treatment): If significant water is suspected, pre-dry the crude N-butylformamide with a suitable drying agent like anhydrous sodium sulfate.[16]

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction which may contain residual solvents and other volatile impurities.

    • Main Fraction: Collect the N-butylformamide fraction at its expected boiling point at the applied pressure.

    • High-boiling Residue: Leave the high-boiling residue in the distillation flask.

  • Storage: Store the purified N-butylformamide under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Vacuum_Distillation_Setup cluster_0 Distillation Apparatus Heating Mantle Heating Mantle Distillation Flask\n(with crude product and stir bar) Distillation Flask (with crude product and stir bar) Heating Mantle->Distillation Flask\n(with crude product and stir bar) Fractionating Column Fractionating Column Distillation Flask\n(with crude product and stir bar)->Fractionating Column Condenser Condenser Fractionating Column->Condenser Thermometer Thermometer Fractionating Column->Thermometer Receiving Flask Receiving Flask Condenser->Receiving Flask Vacuum Source Vacuum Source Condenser->Vacuum Source To Vacuum

Caption: Simplified diagram of a fractional vacuum distillation setup.

IV. References

  • ChemBK. (2024, April 9). BUTYLFORMAMIDE;N-butylmethanamide;N-Butyl-formamide. Retrieved from ChemBK.

  • Sigma-Aldrich. N-tert-Butylformamide 98. Retrieved from Sigma-Aldrich.

  • BenchChem. N,N-Dibutylformamide | 761-65-9. Retrieved from BenchChem.

  • Cheméo. (n.d.). Chemical Properties of Formamide, N-butyl- (CAS 871-71-6). Retrieved from Cheméo.

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Reactions with N,N-Dibutylformamide. Retrieved from BenchChem.

  • Echemi. N-Butyl-N-methylformamide SDS, 1117-72-2 Safety Data Sheets. Retrieved from Echemi.

  • ChemSrc. (2025, September 27). Formamide, N-butyl | CAS#:871-71-6. Retrieved from ChemSrc.

  • ChemicalBook. (2026, January 17). N,N-Dibutylformamide - Safety Data Sheet. Retrieved from ChemicalBook.

  • BenchChem. An In-depth Technical Guide to the Synthesis of N-Isobutylformamide from Isobutylamine and Formic Acid. Retrieved from BenchChem.

  • BenchChem. Application Notes and Protocols: N-Isobutylformamide in Organic Reactions. Retrieved from BenchChem.

  • Fisher Scientific. N,N-Di-n-butylformamide, 99% 25 g. Retrieved from Fisher Scientific.

  • ChemicalBook. (2026, January 13). N-TERT-BUTYLFORMAMIDE | 2425-74-3. Retrieved from ChemicalBook.

  • Haz-Map. N-Butylformamide - Hazardous Agents. Retrieved from Haz-Map.

  • National Center for Biotechnology Information. N-Butylformamide. PubChem Compound Database. Retrieved from PubChem.

  • BenchChem. Application Notes and Protocols: N-Butyl-N-chloroformamide in Peptide Synthesis. Retrieved from BenchChem.

  • European Patent Office. (2021, March 3). Method for preparing formamide compound (EP 3260441 B1).

  • Google Patents. Process for synthesizing formamides from synthesis gas plus ammonia (US4556734A).

  • Choi, Y., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.

  • Wikipedia. (n.d.). Formamide. Retrieved from Wikipedia.

  • Sciencemadness Discussion Board. (2011, May 27). N-Butylamine.

  • National Center for Biotechnology Information. N-Sec-butylformamide. PubChem Compound Database. Retrieved from PubChem.

  • Romeo, A. A., & Richardson, A. D. (2018). Formylation of Amines. Molecules, 23(7), 1646.

  • Fisher Scientific. N,N-Di-n-butylformamide, 99% 100 g. Retrieved from Fisher Scientific.

  • BenchChem. (2023, August 29). Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. Retrieved from BenchChem.

  • Organic Syntheses. tert-Butyl Isocyanide.

  • ChemicalBook. (2026, January 13). N,N-Dibutylformamide | 761-65-9. Retrieved from ChemicalBook.

  • BOC Sciences. Recrystallization Techniques. Retrieved from BOC Sciences.

  • Google Patents. Method for the synthesis of substituted formylamines and substituted amines (US8329948B2).

  • ChemSynthesis. (2025, May 20). butylformamide - 871-71-6. Retrieved from ChemSynthesis.

  • Longchang Chemical. (2024, August 28). Purification of common solvents.

  • Sutherland, I. A., et al. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology Europe, 29(6).

  • BenchChem. common impurities in N-Methylformamide-d5 and their removal. Retrieved from BenchChem.

  • Sigma-Aldrich. Affinity Chromatography Troubleshooting. Retrieved from Sigma-Aldrich.

  • ResearchGate. (2023, January 27). How to distill N,N- Dimethyl Formamide DMF?.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • BenchChem. Technical Support Center: N-Isobutylbenzamide Purification. Retrieved from BenchChem.

  • Organomation. Solvent Extraction Techniques. Retrieved from Organomation.

  • Waters Corporation. Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns: Isolation of Compounds From a Vitamin Beverage.

  • NIST. Formamide, N,N-dibutyl-. NIST WebBook.

  • Biocompare. Recrystallization from BOC Sciences. Retrieved from Biocompare.

  • Mol-Instincts. N-Butylformamide | C5H11NO | MD Topology | NMR | X-Ray.

  • Alfa Chemistry. CAS 871-71-6 Butylformamide. Retrieved from Alfa Chemistry.

  • Google Patents. Purification process of N-vinylformamide (US5959148A).

  • Nature. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.

Sources

Optimization

Troubleshooting guide for the Eschweiler-Clarke methylation of primary amines

Diagnostic Workflows, Protocols, and Troubleshooting for N,N-Dimethylation Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, self-validating protocols, and troubleshooting wor...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflows, Protocols, and Troubleshooting for N,N-Dimethylation

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows for the exhaustive N,N-dimethylation of primary amines via the classic Eschweiler-Clarke reaction.

Mechanistic Grounding & Causality

The Eschweiler-Clarke methylation is a highly selective reductive amination process that converts primary amines to tertiary N,N-dimethylamines. Unlike direct alkylation with methyl iodide, this reaction inherently prevents over-alkylation to quaternary ammonium salts[1].

The Causality of Selectivity: The reaction relies on the formation of an iminium ion. A primary amine reacts with formaldehyde to form an imine, which is reduced by hydride transfer from formic acid (releasing CO₂) to a secondary amine[2]. The secondary amine reacts with another equivalent of formaldehyde to form an iminium ion, which is again reduced by formic acid[3]. Because the resulting tertiary amine lacks an N-H proton, it is physically impossible for it to form a subsequent iminium ion with formaldehyde, making the reaction strictly self-terminating at the tertiary stage[1].

Mechanism A Primary Amine (R-NH2) B Imine Intermediate A->B + CH2O - H2O C Secondary Amine (R-NH-CH3) B->C + HCOOH - CO2 D Iminium Ion Intermediate C->D + CH2O - H2O E Tertiary Amine (R-N(CH3)2) D->E + HCOOH - CO2

Eschweiler-Clarke methylation mechanism from primary to tertiary amine via hydride transfer.

Self-Validating Experimental Protocol

Standard One-Pot N,N-Dimethylation of Primary Amines

This protocol is designed as a self-validating system . The stoichiometric release of carbon dioxide gas serves as a real-time, visual indicator of the hydride transfer's progress. When gas evolution ceases, the reduction is physically validated as complete.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (attached to a mineral oil bubbler), dissolve the primary amine (1.0 equiv, e.g., 10 mmol) in formic acid (88-98% aqueous, 5.0 equiv).

    • Causality: Formic acid acts as both the solvent and the reducing agent. The excess ensures complete hydride transfer for both methylation cycles[4].

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add aqueous formaldehyde (37% w/w, 4.0-5.0 equiv) dropwise.

    • Causality: The initial condensation to the imine is exothermic. Dropwise addition prevents thermal runaway and suppresses the premature vaporization of formaldehyde[2].

  • Reaction Initiation (Self-Validation Phase): Gradually heat the reaction mixture to 90-100 °C. Monitor the mineral oil bubbler.

    • Causality: The rate-determining step is the hydride transfer from the formate anion, which extrudes CO₂ gas[4]. Vigorous bubbling indicates active methylation.

  • Completion Check: Maintain reflux until CO₂ evolution completely ceases (typically 4-12 hours). The cessation of bubbling physically validates that the iminium intermediates have been fully consumed.

  • Workup: Cool the mixture to room temperature, acidify with 1M HCl to destroy unreacted formaldehyde, and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with NaOH (pH > 10) and extract with dichloromethane to isolate the free tertiary amine.

Troubleshooting & Diagnostic FAQs

Troubleshooting Start Analyze Reaction Outcome Q1 Incomplete Methylation? (Secondary Amine) Start->Q1 S1 Increase Temp/Time or use Microwave Q1->S1 Yes Q2 Cyclized Side Products? (e.g., Pictet-Spengler) Q1->Q2 No Success Target N,N-Dimethyl Amine S1->Success S2 Switch to Borch Method (CH2O + NaBH3CN) Q2->S2 Yes Q3 Protecting Group Cleavage? (Acid Sensitivity) Q2->Q3 No S2->Success S3 Use Acid-Free Protocol (CH2O in CH3CN) Q3->S3 Yes Q3->Success No S3->Success

Troubleshooting workflow for common Eschweiler-Clarke methylation issues.

Q1: My LCMS shows a mixture of secondary and tertiary amines. How do I drive the reaction to completion? A: Incomplete methylation usually stems from steric hindrance around the primary amine. The hydride transfer to the second iminium ion is significantly more sterically demanding than the first.

  • Solution: Increase the equivalents of formic acid and extend the reflux time. If the substrate is highly hindered, applying microwave irradiation has been shown to drastically accelerate the rate-determining hydride transfer, pushing the reaction to complete N,N-dimethylation[3].

Q2: I am observing unexpected cyclic side products instead of the target dimethylamine. What happened? A: If your primary amine contains an electron-rich aromatic ring (e.g., a phenylethylamine derivative), the intermediate iminium ion can undergo an intramolecular electrophilic aromatic substitution before the formic acid can reduce it. This side reaction is known as the Clarke-Eschweiler cyclization (a variant of the Pictet-Spengler reaction)[5].

  • Solution: Switch to the Borch modification. Replace formic acid with sodium cyanoborohydride (NaBH₃CN) in methanol at neutral to slightly acidic pH. NaBH₃CN is a more aggressive hydride donor at room temperature and will reduce the imine/iminium intermediate faster than the cyclization pathway can occur[2].

Q3: My substrate has acid-sensitive protecting groups (e.g., Boc, THP) that are being cleaved by the refluxing formic acid. Are there milder alternatives? A: Yes. Formic acid at 100 °C is highly acidic and will readily deprotect acid-labile groups.

  • Solution: Utilize a simplified, acid-free Eschweiler-Clarke protocol. Recent methodologies demonstrate that heating the amine with excess formaldehyde in acetonitrile (without formic acid) can successfully achieve methylation. In this variant, formaldehyde itself acts as both the carbon source and the reducing agent, leaving acid-sensitive moieties intact[6].

Q4: Upon heating, my reaction violently foamed and bubbled over into the condenser. How can I prevent this on scale-up? A: The reaction generates 2 moles of CO₂ gas for every 1 mole of primary amine methylated. Rapid heating causes a sudden, massive release of gas.

  • Solution: For scale-up, never heat a pre-mixed batch rapidly. Instead, heat the amine/formic acid mixture to 90 °C first, and then add the formaldehyde solution dropwise via an addition funnel. This makes the formaldehyde addition rate-limiting, allowing you to control the rate of CO₂ evolution safely.

Quantitative Data & Condition Profiling

To assist in selecting the correct protocol for your specific substrate, compare the quantitative profiles of various methylation conditions below:

MethodologyReagentsOperating TempYield ProfilePrimary Use Case & Advantages
Classic Eschweiler-Clarke CH₂O (aq), HCOOH80–100 °C80–95%Robust, highly selective for unhindered aliphatic/aromatic primary amines.
Borch Modification CH₂O (aq), NaBH₃CN0–25 °C75–90%Prevents Pictet-Spengler cyclization; tolerates mild acid-sensitive groups.
Acid-Free Variant CH₂O, CH₃CN100 °C70–85%Preserves highly acidophobic groups (Boc, THP, MOM)[6].
Catalytic Hydrogenation CH₂O, H₂, Pd/C25–50 °C>90%Industrial scale-up; avoids stoichiometric CO₂ and formate byproducts.
References
  • Wikipedia, "Eschweiler–Clarke reaction". 1

  • J&K Scientific LLC, "Eschweiler-Clarke Reaction". 3

  • Grokipedia, "Eschweiler–Clarke reaction".4

  • Organic Chemistry Portal, "Simplified Version of the Eschweiler-Clarke Reaction". 6

  • PMC - NIH, "Review of Modern Eschweiler–Clarke Methylation Reaction". 2

  • Researcher.life, "Eschweiler-Clarke Methylation". 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Amidation of Butan-1-amine with Formic Acid

Welcome to the Technical Support Center. This guide is engineered for synthesis chemists and drug development professionals troubleshooting the direct condensation of butan-1-amine and formic acid. Because this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthesis chemists and drug development professionals troubleshooting the direct condensation of butan-1-amine and formic acid. Because this specific formylation generates water as a stoichiometric byproduct, mastering in-situ dehydration is critical to driving the equilibrium forward and maximizing the yield of N-butylformamide.

Mechanistic Workflow & Dehydration Pathways

To effectively troubleshoot this reaction, we must first map the thermodynamic pathway. The reaction initially forms an unreactive ammonium formate salt. Overcoming this thermodynamic sink requires thermal energy and continuous water removal to prevent reversible hydrolysis.

G R1 Butan-1-amine + Formic Acid Salt Ammonium Formate Intermediate R1->Salt Room Temp Heat Thermal Dehydration (>100°C) Salt->Heat Equilibrium Shift Product N-butylformamide Heat->Product Water Water (H2O) Byproduct Heat->Water DS Dean-Stark Trap (Azeotropic Distillation) Water->DS Toluene Reflux MS Molecular Sieves (4A In-situ) Water->MS Adsorption

Reaction pathway for N-butylformamide synthesis and water removal strategies.

Frequently Asked Questions (FAQs)

Q: Why does the condensation of butan-1-amine and formic acid stall without active dehydration? A: The direct reaction between a carboxylic acid and an amine initially forms an unreactive ammonium carboxylate salt. To convert this salt into an amide, thermal dehydration is required. Because this amidation generates water as a stoichiometric byproduct, the accumulation of water pushes the equilibrium backward toward the salt, as detailed in the1[1]. Removing water actively drives the reaction forward via Le Chatelier's principle, often dictating the overall mass transfer rate and conversion efficiency[2].

Q: How does azeotropic distillation with toluene work for this specific formylation? A: Toluene and water form a minimum-boiling azeotrope that vaporizes at approximately 87°C, which is significantly lower than the boiling point of pure toluene (110°C) or water[3]. When the reaction is heated to reflux, the azeotrope carries water vapor into the Dean-Stark apparatus. Upon condensation, the mixture separates into two phases; the denser water sinks to the bottom of the trap, while the toluene overflows back into the reaction flask, enabling continuous water removal[1].

Q: Can I use molecular sieves instead of a Dean-Stark setup? A: Yes, for small-scale (milligram to low-gram) reactions, adding 3Å or 4Å molecular sieves directly to the reaction mixture is highly effective for boron-mediated or direct thermal amidations[4]. The sieves trap water molecules within their pores, preventing them from participating in the reverse hydrolysis reaction. However, on larger industrial scales, the massive amount of solid waste generated makes molecular sieves impractical, making Dean-Stark the preferred method[5].

Q: Why avoid chemical coupling agents (like DCC or EDC) for this specific formylation? A: Formic acid is structurally unique; lacking an alpha-carbon, it is highly susceptible to decomposition into carbon monoxide and water when activated by standard carbodiimide coupling agents. Therefore, direct thermal condensation coupled with physical water removal is not just a greener alternative, but a chemical necessity to avoid rapid reagent degradation and complex urea byproduct formation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems where physical observables confirm reaction progress.

Protocol A: Azeotropic Water Removal via Dean-Stark (Toluene)

Best for: Multigram scale (>10 mmol) and process scale-up.

  • Controlled Salt Formation: In a 250 mL round-bottom flask, dissolve butan-1-amine (7.31 g, 100 mmol, 1.0 eq) in 100 mL of anhydrous toluene. Cool the flask to 0°C in an ice bath. Slowly add formic acid (5.06 g, 110 mmol, 1.1 eq) dropwise.

    • Causality: The dropwise addition at 0°C manages the highly exothermic acid-base reaction, preventing the volatile butan-1-amine (bp 78°C) from flashing off before it forms the stable ammonium formate salt.

  • Apparatus Assembly: Attach a graduated Dean-Stark trap to the flask, and fit a reflux condenser on top. Pre-fill the side-arm of the Dean-Stark trap with pure toluene to prevent solvent depletion from the reaction flask.

  • Azeotropic Reflux: Transfer the flask to an oil bath and heat to 115°C to establish a vigorous reflux. The toluene-water azeotrope will begin to condense into the trap.

  • Self-Validation & Monitoring: Monitor the lower aqueous layer collecting in the graduated trap. For a 100 mmol reaction, the visual accumulation of exactly 1.8 mL of water serves as an absolute, self-validating indicator of 100% theoretical conversion.

  • Isolation: Once water evolution ceases (typically 4-6 hours), cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess formic acid, yielding high-purity N-butylformamide.

Protocol B: In-situ Dehydration using 4A Molecular Sieves

Best for: Milligram scale (<10 mmol) or temperature-sensitive analogs.

  • Sieve Activation: Activate 4Å molecular sieves (approx. 2.0 g per 10 mmol of reaction) by heating them at 300°C under high vacuum for 3 hours. Cool to room temperature under an argon atmosphere.

    • Causality: 4Å sieves have a pore size of 4 angstroms, perfectly accommodating water molecules (~2.8 Å) while strictly excluding the larger butan-1-amine and N-butylformamide molecules, preventing product entrapment.

  • Reaction Assembly: In an oven-dried flask, combine butan-1-amine (0.73 g, 10 mmol) and formic acid (0.51 g, 11 mmol) in 15 mL of anhydrous dichloromethane or toluene at 0°C.

  • Dehydration: Add the activated 4Å molecular sieves directly to the stirring solution. Allow the reaction to warm to room temperature (or heat to a mild 60°C if using toluene).

  • Self-Validation: The physical transformation of the sieves (from free-flowing beads to slightly clumped aggregates) confirms active hydration. Reaction completion is validated when consecutive GC-MS aliquots taken 1 hour apart show no further increase in the N-butylformamide peak area.

  • Workup: Filter the suspension through a short pad of Celite to remove the hydrated sieves. Wash the filter cake with 10 mL of solvent, and evaporate the combined filtrate to isolate the amide.

Quantitative Method Comparison

The following table summarizes the operational parameters of each dehydration strategy to aid in experimental design.

Dehydration MethodOptimal ScaleOperating TemperatureEquilibrium Shift MechanismByproduct & Waste Profile
Dean-Stark (Toluene) > 10 mmol (Multigram)~110°C (Reflux)Continuous Azeotropic VaporizationLow: Reusable solvent, pure water byproduct.
4A Molecular Sieves < 10 mmol (Milligram)20°C - 80°CSelective Pore AdsorptionModerate: Hydrated solid waste generated.
Chemical Scavengers < 5 mmol (Microscale)0°C - 25°CIrreversible Chemical HydrolysisHigh: Stoichiometric organic byproducts (e.g., ureas).
References
  • Title: Catalytic Amidation Guide | Source: catalyticamidation.
  • Title: Intensified Azeotropic Distillation: A Strategy for Optimizing Direct Amidation | Source: ACS Publications | URL
  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
  • Title: Amide bond formation: beyond the dilemma between activation and racemisation | Source: RSC Publishing | URL
  • Title: Understanding the Toluene-Water Azeotrope: A Complex Relationship | Source: Oreate AI Blog | URL

Sources

Optimization

Technical Support Center: Refinement of Work-up Procedures for Butan-1-amine Reactions

Welcome to the technical support center for handling reactions involving butan-1-amine. As a primary alkylamine, butan-1-amine is a versatile reagent and building block in pharmaceutical and chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling reactions involving butan-1-amine. As a primary alkylamine, butan-1-amine is a versatile reagent and building block in pharmaceutical and chemical synthesis. However, its physical and chemical properties—notably its basicity, volatility, and water miscibility—can present unique challenges during reaction work-up and product purification.

This guide provides field-proven insights and detailed protocols in a direct question-and-answer format. It is designed to help you, the research scientist, navigate these challenges, optimize your purification strategies, and ensure the integrity of your final product.

Key Physicochemical Properties of Butan-1-amine

Understanding the fundamental properties of butan-1-amine is the first step toward designing an effective work-up procedure. Its basicity and solubility are the most critical factors to consider.

PropertyValueSignificance for Work-upSource(s)
Formula C₄H₁₁N-[1]
Molar Mass 73.14 g/mol Affects stoichiometry and material loss calculations.[2][3]
Boiling Point 77-79 °CVolatility allows for removal by evaporation/distillation from high-boiling products, but can also lead to loss.[2][4]
Density 0.74 g/mL at 25 °CLess dense than water; will be in the upper layer in an immiscible organic/aqueous system.[2][4]
pKa (of conjugate acid, BuNH₃⁺) ~10.6 - 10.78Strongly basic. Readily protonated by dilute acids (pH < 8.6), forming a water-soluble salt. This is the key to its removal via acidic wash.[1][2][4]
Water Solubility MiscibleHighly soluble in water, but its salt (e.g., butan-1-aminium chloride) is even more so. Unreacted amine can partition into the aqueous layer even without acid, but extraction is far more efficient at low pH.[1][4]
Solubility in Organic Solvents Soluble in all organic solventsDissolves readily in common reaction and extraction solvents like DCM, ether, and ethyl acetate.[1]
Appearance & Odor Colorless liquid with a fishy, ammonia-like odor. Can yellow on storage.The strong odor is a good indicator of its presence.[2][3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for removing unreacted butan-1-amine from a reaction mixture?

The most robust and widely used method is an acid-base extraction .[6][7] By washing the crude reaction mixture (dissolved in a water-immiscible organic solvent) with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5-10% citric acid, the basic butan-1-amine is protonated.[8] This forms the highly water-soluble butan-1-aminium salt, which partitions into the aqueous layer and can be easily drained away.[8][9][10]

Causality: The choice of this method is grounded in the amine's pKa. The conjugate acid of butan-1-amine has a pKa of approximately 10.6.[1] To ensure >99.9% of the amine is in its protonated, water-soluble form, the pH of the aqueous solution should be at least 3-4 units below the pKa. A 1 M HCl solution has a pH of ~0, making it exceptionally effective.

Q2: My desired product is also a basic amine. How can I selectively remove butan-1-amine without losing my product?

This is a common challenge that requires a more nuanced approach than a simple acid wash. Several strategies can be employed, often in combination:

  • Distillation: If there is a significant difference in boiling points, simple or vacuum distillation can be effective. Butan-1-amine is quite volatile (BP ~78 °C), so it can be removed from higher-boiling products.[9]

  • pH-Controlled Extraction: If your product is a much weaker base (e.g., an aniline derivative with a pKa of 4-5), you can use a buffered aqueous solution at a specific pH. For example, a wash with a pH 7-8 buffer could protonate and extract the more basic butan-1-amine while leaving the less basic product in the organic layer.[11]

  • Chromatography: Flash column chromatography on silica gel is a common purification method. However, amines are notorious for "tailing" (streaking) on acidic silica gel, leading to poor separation. This can be mitigated by adding a small amount of a competing base, like triethylamine (0.5-2%) or ammonia, to the eluent.[9] Alternatively, using a different stationary phase like basic alumina can be very effective.[9]

Q3: Can I use a wash with saturated sodium bicarbonate to work up my reaction?

A sodium bicarbonate wash is a basic wash. It is used to neutralize and remove acidic impurities from an organic layer.[7][12] It will not remove butan-1-amine. In fact, it will ensure the amine remains in its neutral, organic-soluble form. You should only use a bicarbonate wash after an acid wash, to neutralize any residual acid in the organic layer before drying and concentration.[8]

Troubleshooting Guide

Issue: I'm getting a persistent emulsion during the acidic wash.
  • Potential Cause: High concentration of amine salt acting as a surfactant; fine particulates at the interface.

  • Suggested Solutions:

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[9]

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the emulsion by removing particulate matter.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.

Issue: After multiple acidic washes, my organic layer still smells strongly of amine.
  • Potential Cause: Insufficient acid used; poor mixing; the product itself is an amine.

  • Suggested Solutions:

    • Check pH: After shaking and separating, test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If it is not, you may need to use more acid or a more concentrated acid solution.

    • Ensure Thorough Mixing: Shake the separatory funnel vigorously for at least 1-2 minutes, venting frequently, to ensure maximum contact between the two phases.[8] Incomplete mixing is a common cause of inefficient extraction.[12]

    • Increase Number of Washes: Perform three to four washes with the acidic solution instead of one or two. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume.

Issue: My product is degrading during the acidic work-up.
  • Potential Cause: The product contains acid-sensitive functional groups (e.g., acetals, ketals, some silyl ethers like TMS).

  • Suggested Solutions:

    • Use a Weaker Acid: Instead of strong mineral acids like HCl, use a 10% aqueous solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl). These are less harsh and can often effectively protonate the amine without cleaving sensitive groups.

    • Copper(II) Sulfate Wash: An alternative for removing pyridine and other amines is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[13] The amine complexes with the copper, and the resulting deep blue or purple complex is extracted into the aqueous layer.[8][13] Continue washing until the aqueous layer no longer changes color.

Visualized Workflows

Decision Tree for Butan-1-amine Work-up

This diagram provides a logical pathway for selecting the appropriate purification strategy based on the properties of your desired product.

Workup_Decision_Tree start Crude Reaction Mixture product_type What is the nature of the desired product? start->product_type acidic Acidic product_type->acidic Acidic basic Basic product_type->basic Basic neutral Neutral product_type->neutral Neutral acidic_proc 1. Basic Wash (e.g., NaHCO₃) to extract product into aq. layer. 2. Separate layers. 3. Re-acidify aq. layer & extract product with organic solvent. acidic->acidic_proc basic_pka Is product's pKa significantly different from BuNH₂ (~10.6)? basic->basic_pka neutral_proc 1. Dilute Acid Wash (e.g., 1M HCl) to remove BuNH₂. 2. Bicarb Wash to neutralize. 3. Dry & Concentrate. neutral->neutral_proc pka_yes Yes basic_pka->pka_yes Yes (e.g., pKa < 8) pka_no No basic_pka->pka_no No (e.g., pKa > 9) ph_control Use pH-controlled extraction with a buffer (e.g., pH 8-9) to selectively remove BuNH₂. pka_yes->ph_control distill_chrom Consider non-extraction methods: - Distillation (if BPs differ) - Chromatography (with base-treated eluent) pka_no->distill_chrom

Caption: Decision tree for choosing a work-up procedure.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction to Remove Butan-1-amine (for Neutral or Acid-Stable Products)

This protocol describes the most common scenario: removing residual butan-1-amine from a reaction that produces a neutral, organic-soluble compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane [DCM], or diethyl ether). The volume should be sufficient to fully dissolve the material, typically 10-20 mL per gram of crude product.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the funnel.

  • Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 1-2 minutes. Vent periodically.

  • Separation: Place the funnel back in a ring stand and allow the layers to separate completely. The less dense organic layer will be on top (unless using a halogenated solvent like DCM, which will be the bottom layer).

  • Drain: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the acidic wash (steps 3-6) one or two more times. Check the pH of the final aqueous wash to ensure it is strongly acidic.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent frequently, as CO₂ gas may be evolved.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and remove the solvent under reduced pressure (e.g., via rotary evaporator) to yield the purified product.

Protocol 2: Flash Column Chromatography for Amine-Containing Mixtures

This protocol is for separating a desired product from butan-1-amine or other amine impurities when extraction is ineffective.

  • Eluent Preparation: Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your product from impurities on a TLC plate. To this eluent, add 0.5-1.0% triethylamine (Et₃N) by volume. This will deactivate the acidic sites on the silica gel and prevent amine tailing.

  • Column Packing: Pack a flash chromatography column with silica gel using the Et₃N-modified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Run the column using the Et₃N-modified eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that because triethylamine is volatile (BP 89 °C), it can often be removed along with the eluent. For very high-boiling products, co-evaporation with a solvent like toluene may be necessary.

Safety Considerations

Butan-1-amine is a flammable, corrosive, and toxic liquid.[4] It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15] Ensure an eyewash station and safety shower are readily accessible.[15]

References

  • MOLBASE. (n.d.). butan-1-amine|109-73-9. MOLBASE Encyclopedia. [Link]

  • ChemBK. (2025, August 19). butan-1-amine. [Link]

  • S. V. S. Bala, et al. (2010, July 28). Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods. Journal of Agricultural and Food Chemistry. [Link]

  • Place, B. K., et al. (2017, March 16). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. [Link]

  • Gilar, M., et al. (2018, December 14). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A. [Link]

  • El-Dahab, A. A. (n.d.). Determination of Alkylamines by Indirect Photometric Chromatography. Royal Society of Chemistry. [Link]

  • Ge, X., et al. (2012, August 24). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. Journal of Chromatography A. [Link]

  • Scribd. (n.d.). Solubility Comparison: Butan-1-ol vs. Butan-1-amine. [Link]

  • Wikipedia. (n.d.). n-Butylamine. [Link]

  • LabAlley. (n.d.). N-Butylamine - Material Safety Data Sheet (MSDS). [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Normal-Butylamine, 99.5% (GC). [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Cheméo. (n.d.). 1-Butanamine (CAS 109-73-9) - Chemical & Physical Properties. [Link]

  • Doubtnut. (2020, August 23). Butan-1 amine reacts with nitrous acid at 0.°C to form. YouTube. [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Brainly.in. (2019, October 4). How will you prepare butan-1-amine starting from a suitable amide? Name the reaction involved. [Link]

  • OC-TV. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.1. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • National Center for Biotechnology Information. (n.d.). Butylamine. PubChem. [Link]

  • Google Patents. (n.d.).
  • FooDB. (2010, April 8). Showing Compound 1-Butylamine (FDB003380). [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]

  • Dr. G's Chemistry. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Reactory. (2023, August 2). butan-1-amine | C4H11N. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. [Link]

  • Ma, S., & Jha, S. C. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. [Link]

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Reference Data & Comparative Studies

Validation

FT-IR Spectroscopic Validation of Butan-1-amine Formylation: A Comparative Guide to Sampling Techniques

Executive Summary & Chemical Context For researchers and drug development professionals, the formylation of amines is a foundational synthetic transformation used to generate formamides, which serve as critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For researchers and drug development professionals, the formylation of amines is a foundational synthetic transformation used to generate formamides, which serve as critical intermediates in pharmaceutical synthesis[1]. Converting butan-1-amine[2] to N-butylformamide[3] via a formylating agent (such as formic acid) is a classic dehydration synthesis.

Fourier Transform Infrared (FT-IR) spectroscopy is the most efficient, non-destructive analytical technique for tracking this conversion. However, the choice of FT-IR sampling methodology—specifically Attenuated Total Reflectance (ATR) versus traditional Transmission spectroscopy—drastically impacts sample preparation, spectral artifacts, and data interpretation[4]. This guide objectively compares these sampling techniques and provides a self-validating experimental framework for confirming the formylation of butan-1-amine.

Mechanistic Causality: Tracking Functional Group Transformations

To confidently validate the reaction, we must understand the causality behind the spectral shifts. The transformation from a primary aliphatic amine to a secondary amide fundamentally alters the vibrational modes of the nitrogen-containing functional group.

  • Reactant (Butan-1-amine): As a primary amine, the nitrogen atom is bonded to two hydrogen atoms. This configuration allows for both asymmetric and symmetric stretching vibrations, resulting in a characteristic doublet in the 3300–3400 cm⁻¹ region[5]. Additionally, a weak N-H bending vibration is observed near 1610 cm⁻¹[5].

  • Product (N-butylformamide): Upon formylation, one hydrogen is replaced by a formyl group. The resulting secondary amide possesses only a single N-H bond, causing the high-frequency doublet to collapse into a singlet (Amide A band)[6]. Most critically, the introduction of the carbonyl group generates a highly diagnostic Amide I band (C=O stretch)[6]. Due to resonance stabilization between the nitrogen lone pair and the carbonyl pi-system, this C=O stretch appears at a lower frequency (1650–1680 cm⁻¹) than an isolated ketone.

Quantitative Spectral Markers Summary
Functional GroupVibration TypeButan-1-amine (Reactant)N-butylformamide (Product)Diagnostic Significance
N-H Stretch Asymmetric & Symmetric~3360 cm⁻¹ & ~3280 cm⁻¹ (Doublet)~3280 cm⁻¹ (Singlet)Loss of the doublet confirms the consumption of the primary amine.
C=O Stretch Amide I (Carbonyl)Absent~1650 - 1680 cm⁻¹ (Strong)Primary indicator of successful formylation.
N-H Bend Amide II~1610 cm⁻¹ (Weak/Broad)~1530 - 1550 cm⁻¹ (Strong)Confirms secondary amide formation.
C-N Stretch Aliphatic C-N~1070 cm⁻¹~1200 cm⁻¹Shift due to resonance stabilization in the amide bond.

Comparative FT-IR Methodologies: ATR vs. Transmission

Selecting the correct FT-IR sampling modality is critical for liquid-phase reactions where water is a byproduct.

Diamond ATR-FTIR (The Modern Standard)

ATR utilizes an internal reflection element (IRE), typically diamond, where an IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[4].

  • Performance Advantages: ATR requires zero pathlength optimization and is entirely impervious to water[4]. Because formylation generates water as a byproduct, crude reaction aliquots can be analyzed directly on the crystal without purification.

  • Mechanistic Caveat: The depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the incident light. Consequently, IR absorbance bands at longer wavelengths (lower wavenumbers, e.g., the C-N stretch) will appear artificially more intense than those at shorter wavelengths (e.g., the N-H stretch)[7].

Transmission FTIR (The Legacy Alternative)

Transmission spectroscopy requires the liquid sample to be sandwiched between IR-transparent windows (e.g., NaCl or KBr) using a spacer (typically 0.015 mm) to prevent total absorption saturation.

  • Performance Advantages: The pathlength is constant across the entire spectrum. The resulting data represents true relative peak intensities, matching legacy spectral libraries perfectly without the need for algorithmic manipulation[7].

  • Mechanistic Caveat: Alkali halide windows (NaCl/KBr) are highly hygroscopic and will dissolve or etch in the presence of water[4]. Analyzing a crude formylation mixture via transmission requires rigorous drying over anhydrous Na₂SO₄ prior to measurement, introducing a bottleneck.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. The disappearance of the primary amine doublet and the simultaneous appearance of the Amide I carbonyl peak provide an internal control for reaction completion.

Protocol A: Diamond ATR-FTIR Workflow (Preferred)
  • Background Validation: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate. Collect a background spectrum (air) to account for atmospheric H₂O and CO₂. Causality: This ensures the 1650 cm⁻¹ region (where atmospheric water vapor also bends) is not artificially inflated, preventing false positives for the Amide I band.

  • Sample Application: Deposit 1-2 drops of the neat N-butylformamide crude mixture directly onto the diamond crystal, ensuring complete coverage of the active area.

  • Data Acquisition: Collect the sample spectrum (Recommended: 16 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply the "ATR Correction" function within the spectrometer's software. Causality: This mathematically adjusts the spectrum to account for the wavelength-dependent penetration depth, allowing accurate comparison against transmission-derived reference libraries[7].

Protocol B: Transmission FTIR Workflow (Alternative)
  • Sample Dehydration (Critical): Extract 100 µL of the crude reaction mixture and dry it over anhydrous Na₂SO₄ for 10 minutes. Causality: Residual water from the dehydration synthesis will destroy the NaCl liquid cell windows[4].

  • Cell Assembly: Inject the dried analyte into a demountable liquid cell equipped with NaCl windows and a 0.015 mm Teflon spacer.

  • Data Acquisition: Place the cell in the transmission compartment and collect the spectrum (16 scans, 4 cm⁻¹ resolution). No ATR correction is required.

Process Visualization

FTIR_Analysis Reactant Reactants: Butan-1-amine + Formic Acid Reaction N-Formylation Reaction (Dehydration Synthesis) Reactant->Reaction Product Crude Product: N-butylformamide + H₂O Reaction->Product ATR Diamond ATR-FTIR (Water Tolerant, 1-Bounce) Product->ATR Recommended Trans Transmission FTIR (NaCl Cell - Water Sensitive) Product->Trans Requires Drying Process Spectral Processing (ATR Correction & Baseline) ATR->Process Trans->Process Validate Validation: Amide I Peak (1650 cm⁻¹) Loss of N-H Doublet Process->Validate

Workflow for the synthesis and FT-IR validation of N-butylformamide.

Sources

Comparative

A Comparative Analysis of Butan-1-amine Reactivity for the Modern Laboratory

In the vast landscape of organic synthesis, primary aliphatic amines serve as fundamental building blocks and versatile reagents. Their reactivity, governed by the interplay of basicity, nucleophilicity, and steric facto...

Author: BenchChem Technical Support Team. Date: March 2026

In the vast landscape of organic synthesis, primary aliphatic amines serve as fundamental building blocks and versatile reagents. Their reactivity, governed by the interplay of basicity, nucleophilicity, and steric factors, dictates their utility in applications ranging from peptide synthesis to the formation of advanced materials. Among these, butan-1-amine (n-butylamine) holds a significant position due to its unique balance of properties conferred by the n-butyl group.

This guide provides an in-depth comparison of butan-1-amine's reactivity against other common primary aliphatic amines, such as methylamine, ethylamine, and propylamine. We will dissect the structural and electronic factors that influence their behavior and provide quantitative data and field-tested experimental protocols to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Fundamental Properties: A Tale of the Alkyl Chain

The reactivity of a primary amine is not solely dictated by the amino (-NH2) functional group but is significantly modulated by the attached alkyl substituent. The length and structure of this chain influence electron density at the nitrogen atom, its accessibility to electrophiles, and the physical properties of the amine itself.

Basicity: The Inductive Effect in Action

The basicity of an amine in aqueous solution is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid (R-NH3+). A higher pKa value indicates a stronger base.[1] Alkyl groups, being electron-donating relative to hydrogen, increase the electron density on the nitrogen atom, making the lone pair more available for protonation.[1] This inductive effect generally leads to simple alkylamines being stronger bases than ammonia.[2]

As the alkyl chain length increases from methyl to butyl, there is a slight but noticeable increase in basicity due to the enhanced inductive effect.

AmineMolecular Weight ( g/mol )pKa of Conjugate Acid (R-NH3+)
Methylamine31.0610.64
Ethylamine45.0810.67
Propan-1-amine59.1110.71
Butan-1-amine 73.14 10.59[3]

Note: pKa values can vary slightly depending on the source and experimental conditions. The value for Butan-1-amine is slightly lower than propan-1-amine in some datasets, which can be attributed to subtle differences in solvation effects of the conjugate acid.

The trend shows that while the inductive effect strengthens the base, this effect plateaus with longer chains. The solvation of the resulting ammonium cation also plays a crucial role; bulkier groups can hinder stabilizing interactions with solvent molecules, which can sometimes counteract the inductive effect.[2][4]

Physical Properties and Their Impact on Handling and Reactivity

The lengthening hydrocarbon chain in butan-1-amine significantly influences its physical properties compared to its shorter-chain homologues. These properties are critical for practical laboratory use, including solvent choice and reaction setup.

AmineBoiling Point (°C)Water Solubility
Methylamine-6.3Very soluble
Ethylamine16.6Miscible
Propan-1-amine48-49[5]Miscible
Butan-1-amine 78[3] Miscible[3]

The boiling point increases steadily with molecular weight due to stronger van der Waals dispersion forces.[6] Butan-1-amine's higher boiling point (78 °C) makes it easier to handle as a liquid at room temperature compared to the gaseous or highly volatile shorter-chain amines. While still classified as miscible, the water solubility of amines generally decreases as the hydrophobic alkyl chain gets longer.[7][8] This can influence the choice of solvent systems for reactions; for instance, butan-1-amine has better solubility in a wider range of organic solvents than methylamine.

Nucleophilicity and Steric Hindrance: A Balancing Act

While basicity and nucleophilicity are often correlated, they are distinct properties. Nucleophilicity refers to the rate at which a nucleophile attacks an electrophilic carbon center.[9] For primary aliphatic amines, nucleophilicity generally increases with basicity.[9] However, it is far more sensitive to steric hindrance—the spatial bulk around the reactive site.[9][10]

// Node Definitions Reactivity [label="Amine Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Basicity [label="Basicity (pKa)\n(Thermodynamic)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Nucleophilicity [label="Nucleophilicity\n(Kinetic)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Sterics [label="Steric Hindrance", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Inductive [label="Inductive Effect\n(+I of Alkyl Group)", fillcolor="#E8F0FE", fontcolor="#202124"]; Solvation [label="Solvation Effects", fillcolor="#E8F0FE", fontcolor="#202124"]; Accessibility [label="Lone Pair Accessibility", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Reactivity -> Basicity [color="#4285F4"]; Reactivity -> Nucleophilicity [color="#34A853"]; Reactivity -> Sterics [color="#EA4335"];

Basicity -> Inductive [label="Increases", color="#4285F4"]; Basicity -> Solvation [label="Modulates", color="#4285F4"]; Nucleophilicity -> Inductive [label="Increases", color="#34A853"]; Sterics -> Nucleophilicity [label="Decreases", color="#EA4335", dir=back]; Sterics -> Accessibility [label="Reduces", color="#EA4335"]; } dot Caption: Core factors influencing the reactivity of primary aliphatic amines.

The straight n-butyl chain of butan-1-amine presents more steric bulk than a methyl or ethyl group. While this effect is modest, it can lead to slower reaction rates compared to smaller amines, especially when attacking a sterically congested electrophile.[11] This is a key consideration in synthetic planning. For example, while butan-1-amine is a stronger base than methylamine, its reaction rate in an SN2 substitution at a secondary carbon might be slower due to the greater steric demand of the butyl group.[9]

Comparative Reactivity in Key Transformations

To provide a practical framework, we will now examine the performance of butan-1-amine in two fundamental amine reactions: amide synthesis and imine formation.

Amide Synthesis via Acyl Substitution

The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry.[12] It typically proceeds via the nucleophilic attack of an amine on an activated carboxylic acid derivative, such as an acid chloride or an ester.[13][14]

Causality Behind Experimental Choices: In a comparative rate experiment, it is critical to maintain identical conditions (concentration, temperature, solvent) to isolate the effect of the amine's structure. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is essential to neutralize the HCl byproduct generated from an acid chloride, preventing it from protonating the reactant amine and rendering it non-nucleophilic.[15][16] Monitoring by Thin Layer Chromatography (TLC) provides a rapid, qualitative assessment of reaction progress.

Experimental Protocol: Comparative N-Acetylation Rate

This protocol outlines a method to qualitatively compare the reaction rates of butan-1-amine and ethylamine with acetyl chloride.

Materials:

  • Butan-1-amine

  • Ethylamine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • TLC plates (silica gel)

  • Developing solvent (e.g., 50:50 Ethyl Acetate:Hexane)

  • UV lamp and/or iodine chamber for visualization

Procedure:

  • Preparation: Set up two identical round-bottom flasks equipped with magnetic stir bars. In Flask A, dissolve 1.0 mmol of butan-1-amine and 1.1 mmol of TEA in 10 mL of anhydrous DCM under a nitrogen atmosphere. In Flask B, dissolve 1.0 mmol of ethylamine and 1.1 mmol of TEA in 10 mL of anhydrous DCM.

  • Initiation: Cool both flasks to 0 °C in an ice bath. At the same time (t=0), add 1.05 mmol of acetyl chloride dropwise to each flask with vigorous stirring.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate.

  • Analysis: Develop the TLC plate. Visualize the spots. The faster disappearance of the starting amine spot and the more intense appearance of the new product spot (N-acetylbutanamine or N-acetylethanamine) indicates a faster reaction.

Expected Outcome: Ethylamine is expected to react slightly faster than butan-1-amine. This is because the smaller steric profile of the ethyl group allows for a more rapid nucleophilic attack on the carbonyl carbon of acetyl chloride compared to the bulkier butyl group.[10][11]

// Connections A_Prep -> A_Init -> A_Mon -> Analysis; B_Prep -> B_Init -> B_Mon -> Analysis; } dot Caption: Workflow for comparing amide formation rates.

Imine Formation with Aldehydes and Ketones

Primary amines react with aldehydes and ketones to form imines (or Schiff bases), a reaction that is fundamental in both synthetic chemistry and biology.[17] The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water.[18][19]

Causality Behind Experimental Choices: The reaction rate is highly dependent on pH. A pH of around 4-5 is often optimal.[17][18] At very low pH, the amine is fully protonated and no longer nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[18] Therefore, careful pH control is a self-validating aspect of this protocol; if the reaction is slow, verifying the pH is the first troubleshooting step.

Experimental Protocol: Comparative Imine Formation

This protocol compares the rate of imine formation between butan-1-amine and propan-1-amine with benzaldehyde.

Materials:

  • Butan-1-amine

  • Propan-1-amine

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (as catalyst)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solutions: Prepare 0.1 M solutions of butan-1-amine, propan-1-amine, and benzaldehyde in ethanol.

  • Reaction Setup: In two separate quartz cuvettes, add 1.5 mL of the 0.1 M benzaldehyde solution and 1.4 mL of ethanol.

  • Initiation: To the first cuvette, add 0.1 mL of glacial acetic acid, mix, and place it in the spectrophotometer to record a baseline spectrum. Then, inject 0.1 mL of the 0.1 M butan-1-amine solution, mix rapidly, and immediately begin recording absorbance changes over time at the λmax of the product imine (e.g., ~252 nm).

  • Second Run: Repeat step 3 with the second cuvette using the 0.1 M propan-1-amine solution.

  • Analysis: Plot absorbance vs. time for both reactions. The reaction with the steeper initial slope is faster.

Expected Outcome: The rates are expected to be very similar. While butan-1-amine is slightly more sterically hindered, the difference is often negligible for reactions with unhindered electrophiles like benzaldehyde. Both amines have similar basicity, leading to comparable concentrations of the key intermediates under the acidic conditions. Any observed difference would likely be minor, with propan-1-amine potentially reacting marginally faster.

Conclusion

Butan-1-amine presents a valuable profile for synthetic chemists. Its reactivity is broadly representative of a simple primary aliphatic amine, with a slightly stronger basicity than the shortest-chain amines due to inductive effects. The n-butyl group imparts a moderate level of steric hindrance, which can be a critical factor in reactions with crowded electrophiles, potentially slowing rates compared to methylamine or ethylamine.

However, its physical properties offer a significant practical advantage. With a convenient liquid state at room temperature and a relatively high boiling point, it is far easier and safer to handle than its more volatile counterparts. This balance of predictable electronic reactivity and favorable physical characteristics makes butan-1-amine a reliable and versatile workhorse in the modern research and development laboratory.

References

  • Zhu, C., & Falck, J. R. (2019). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 10(33), 7792–7798. [Link]

  • Fiveable. (2025). Nucleophilicity of Amines Definition - Organic Chemistry.... Fiveable. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Fiveable. (2025). Steric hindrance Definition - Organic Chemistry II. Fiveable. [Link]

  • MOLBASE. (n.d.). butan-1-amine|109-73-9. MOLBASE Encyclopedia. [Link]

  • Mayr, H., et al. (2003). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. [Link]

  • Scribd. (n.d.). Solubility Comparison: Butan-1-ol vs. Butan-1-amine. Scribd. [Link]

  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Science Ready. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]

  • Reddit. (2021). steric hinderance and basicity. r/Mcat. [Link]

  • Scribd. (n.d.). Reactions of Amines in Organic Chemistry. Scribd. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. [Link]

  • University of Illinois Springfield. (n.d.). CHAPTER 21: AMINES. UIS. [Link]

  • Singh, S., et al. (2024). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Preprints.org. [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Office of Scientific and Technical Information. [Link]

  • CBSE. (n.d.). Amines. CBSE Academic. [Link]

  • Chemistry Stack Exchange. (2023). Solubility of amines. Chemistry Stack Exchange. [Link]

  • Academia.edu. (n.d.). Title: Experiment 8; Reactions of Amines. Academia.edu. [Link]

  • Lumen Learning. (n.d.). Imine formation | Organic Chemistry II. Lumen Learning. [Link]

  • Quora. (2019). What is the order of the basicity of methylamines, ethylamines, and propylamines?. Quora. [Link]

  • LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. LibreTexts. [Link]

  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. Quora. [Link]

  • LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. LibreTexts. [Link]

  • OpenOChem Learn. (n.d.). Addition of Amines - Imines. OpenOChem Learn. [Link]

  • National Institutes of Health. (n.d.). Butylamine. PubChem. [Link]

  • Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Wikipedia. (n.d.). Amine. Wikipedia. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]

  • Wang, P., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 5966. [Link]

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

  • ResearchGate. (2026). (PDF) Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. ResearchGate. [Link]

  • Patsnap. (2026). Amide Synthesis Kinetics: Impact of Light on Reaction Speed. Patsnap Eureka. [Link]

Sources

Validation

A Comparative Guide to Catalytic N-Formylation of Butan-1-amine: Evaluating Catalyst Efficiency

The N-formylation of amines to produce formamides is a fundamental transformation in organic synthesis, yielding crucial intermediates for the pharmaceutical and chemical industries. Formamides serve as versatile buildin...

Author: BenchChem Technical Support Team. Date: March 2026

The N-formylation of amines to produce formamides is a fundamental transformation in organic synthesis, yielding crucial intermediates for the pharmaceutical and chemical industries. Formamides serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including isocyanates, and are also used as specialized solvents.[1] This guide provides an in-depth comparative analysis of different catalytic systems for the N-formylation of butan-1-amine, a representative primary aliphatic amine. We will delve into the efficiency, mechanisms, and practical application of homogeneous, heterogeneous, and nanocatalyst systems, supported by experimental data to inform your catalyst selection.

The Significance of Catalysis in N-Formylation

Direct formylation of amines often requires harsh conditions or the use of stoichiometric and often toxic formylating agents like carbon monoxide or chloral.[1] Catalytic methods offer a more sustainable and efficient alternative, enabling the use of greener formyl sources such as formic acid and carbon dioxide under milder reaction conditions.[2] The choice of catalyst is paramount, directly influencing reaction rates, selectivity, and overall process efficiency.

Comparative Analysis of Catalytic Systems

This section will explore the performance of various catalyst types in the N-formylation of butan-1-amine. We will examine key performance indicators including yield, reaction time, temperature, and catalyst reusability.

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the excellent accessibility of their active sites.

A notable example is the use of molecular iodine (I₂) as a simple and cost-effective catalyst.[3] The reaction proceeds efficiently under solvent-free conditions, with the in situ generated hydroiodic acid (HI) thought to be the active catalytic species.[3] This acid protonates formic acid, enhancing the electrophilicity of the formyl carbon for nucleophilic attack by the amine.

Table 1: Performance of Selected Homogeneous Catalysts for Butan-1-amine N-formylation

CatalystFormylating AgentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Iodine (I₂)Formic Acid570194[3]
Ru-pincer complexCO₂/H₂Not specified for butan-1-amine120Not specifiedHigh TON[4][5]

Note: Data for the Ru-pincer complex is generalized for amines as specific data for butan-1-amine was not available in the provided search results.

The proposed mechanism involves the initial reaction of iodine with formic acid to generate HI. The HI then protonates another molecule of formic acid, which is subsequently attacked by butan-1-amine. The elimination of water yields the N-formylbutan-1-amine and regenerates the catalyst.

G cluster_0 Catalyst Activation cluster_1 Amine Nucleophilic Attack cluster_2 Product Formation Formic Acid_1 HCOOH HI HI Formic Acid_1->HI Forms Iodine I₂ Iodine->HI Protonated Formic Acid HCOOH₂⁺ HI->Protonated Formic Acid Protonates Formic Acid Intermediate Tetrahedral Intermediate Protonated Formic Acid->Intermediate Butan-1-amine CH₃(CH₂)₃NH₂ Butan-1-amine->Intermediate Nucleophilic Attack N-formylbutan-1-amine CH₃(CH₂)₃NHCHO Intermediate->N-formylbutan-1-amine -H₂O Water H₂O Intermediate->Water Formic Acid_2 HCOOH Formic Acid_2->Protonated Formic Acid G A Reactant Charging (Butan-1-amine, Formic Acid, ZnO) B Reaction at 70°C (Monitored by TLC) A->B C Work-up (Cooling, DCM addition, Filtration) B->C D Purification (Washing, Drying, Concentration) C->D E Pure N-formylbutan-1-amine D->E

Sources

Comparative

Overcoming the Chromophore Deficit: Validation of a Novel HILIC-CAD Method for Butan-1-amine Quantification vs. Traditional Derivatization HPLC-UV

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by low-molecular-weight aliphatic amines. Butan-1-amine (n-butylamine) is a highly polar, volatile primary amine widely used as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by low-molecular-weight aliphatic amines. Butan-1-amine (n-butylamine) is a highly polar, volatile primary amine widely used as a pharmaceutical intermediate. Its quantification presents a fundamental challenge: it completely lacks a conjugated π -electron system, rendering standard UV-Vis detection virtually useless.

Historically, laboratories have circumvented this "chromophore deficit" by employing pre-column derivatization followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)[1][2]. However, derivatization introduces kinetic variability, increases sample preparation time, and is highly susceptible to matrix interference.

In this guide, we will objectively compare the traditional derivatization approach against a paradigm-shifting alternative: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) [3][4]. We will explore the mechanistic causality behind this method and provide a comprehensive, self-validating experimental protocol governed by the latest ICH Q2(R2) and USP <1225> regulatory frameworks[5][6].

Methodological Causality: Why HILIC-CAD?

To understand why HILIC-CAD outperforms traditional methods, we must analyze the physicochemical properties of butan-1-amine and the mechanisms of the analytical instruments.

  • The Failure of RP-HPLC: Small, highly polar amines are poorly retained on hydrophobic C18 columns, often eluting in the void volume. While ion-pairing reagents can increase retention, they severely suppress mass spectrometry (MS) signals and permanently alter the stationary phase[4].

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. Analytes partition into a water-enriched layer immobilized on the stationary phase[4]. This orthogonal retention mechanism provides excellent peak shape and retention for polar amines without requiring ion-pairing agents.

  • The CAD Mechanism: Charged Aerosol Detection is a universal, mass-based detector. It nebulizes the column eluent, evaporates the solvent, and imparts a positive charge to the residual analyte particles via a secondary stream of ionized nitrogen gas[7][8]. Because butan-1-amine forms a stable, non-volatile salt (butylammonium formate) under acidic conditions, it yields a robust CAD signal entirely independent of optical properties[7][8].

Workflow cluster_HILIC HILIC-CAD Workflow cluster_HPLC Derivatization HPLC-UV N1 Sample Dilution (Aqueous/Organic) N2 HILIC Separation (Zwitterionic Column) N1->N2 N3 Charged Aerosol Detection (CAD) N2->N3 T1 Pre-column Derivatization (e.g., NQS) T2 Incubation & Quenching (60 min, 60°C) T1->T2 T3 RP-HPLC Separation (C18 Column) T2->T3 T4 UV/Vis Detection (350-450 nm) T3->T4

Fig 1. Workflow comparison between direct HILIC-CAD analysis and traditional derivatization HPLC-UV.

Experimental Protocols: A Self-Validating System

A robust analytical procedure must be self-validating; it must include internal checks (System Suitability Testing, or SST) to ensure the system is fit-for-purpose before any sample is quantified.

Protocol A: Novel HILIC-CAD Method (Direct Analysis)

Causality Note: The mobile phase is buffered to pH 3.0. Because the pKa​ of butan-1-amine is ~10.7, a pH of 3.0 ensures the amine is fully protonated. This prevents secondary interactions with silanol groups (which cause peak tailing) and ensures the analyte behaves as a non-volatile salt during CAD nebulization, maximizing sensitivity.

  • Sample Preparation: Dilute the sample in Acetonitrile:Water (80:20 v/v) containing 10 mM Ammonium Formate. Do not use non-volatile salts (e.g., phosphates), as they will cause massive background noise in the CAD.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 75% Acetonitrile / 25% Aqueous (20 mM Ammonium Formate, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Power-law function enabled (PFV = 1.2) to linearize the inherently non-linear CAD response.

  • System Suitability Testing (SST):

    • Tailing factor ( Tf​ ) for butan-1-amine 1.5.

    • Relative Standard Deviation (RSD) of standard injections ( n=6 ) 2.0%.

Protocol B: Traditional Derivatization HPLC-UV (Comparator)

Causality Note: This method utilizes 1,2-naphthoquinone-4-sulfonate (NQS) or halogenated nitrobenzenes (e.g., 2-nitro-4-trifluoromethylfluorobenzene) to attach a chromophore to the primary amine[1][2]. The reaction requires a weak base catalyst and strict temperature control.

  • Derivatization Reaction: Mix 100 µL of the sample with 150 µL of 1.5% N,N-diisopropylethylamine (DIPEA) and 100 µL of the derivatizing agent (0.15 mg/mL in DMSO)[1].

  • Incubation: Heat the mixture at 60°C for 60 minutes to drive the reaction to completion, followed by rapid cooling to quench[2].

  • Chromatographic Conditions:

    • Column: C18 RP-HPLC (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water and Methanol.

    • Detection: UV absorbance at 400 nm[1].

  • System Suitability Testing (SST):

    • Resolution ( Rs​ ) between the derivatized amine and unreacted reagent peaks 2.0.

ICH Q2(R2) & USP <1225> Validation Strategy

To rigorously compare these methods, we must evaluate them against the international standards set by the International Council for Harmonisation (ICH) Q2(R2) guideline[5][9] and the United States Pharmacopeia (USP) General Chapter <1225>[6]. For the quantification of butan-1-amine as an impurity, this falls under USP Category II (Quantitative tests for impurities), which mandates the evaluation of Accuracy, Precision, Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, and Range[6].

The recent revision of ICH Q2(R2) emphasizes a lifecycle approach, beginning with a predefined Analytical Target Profile (ATP) and utilizing risk-based robustness studies (e.g., Design of Experiments)[5][9].

Validation ATP Analytical Target Profile (ATP) Definition Spec Specificity (Matrix Assessment) ATP->Spec Lin Linearity & Range (Power-Law Fit) ATP->Lin Acc Accuracy & Precision (Recovery Studies) ATP->Acc Sens Sensitivity (LOD/LOQ Limits) ATP->Sens Rob Robustness (DoE Approach) ATP->Rob Report Validated Method Ready for QC Spec->Report Lin->Report Acc->Report Sens->Report Rob->Report

Fig 2. ICH Q2(R2) lifecycle validation strategy for the quantitative HILIC-CAD analytical procedure.

Comparative Performance Data

The following table summarizes the experimental validation data, objectively comparing the performance of the novel HILIC-CAD method against the traditional Derivatization HPLC-UV method.

Validation Parameter (ICH Q2)HILIC-CAD (Novel Method)Derivatization HPLC-UV (Traditional)Scientific Rationale for Variance
Specificity Excellent (No matrix interference)Moderate (Reagent peak overlap)CAD only detects non-volatile species; UV detects all chromophores, including excess derivatization reagents.
Linearity ( R2 ) > 0.999 (with Power-Law fit)> 0.995 (Linear fit)CAD requires mathematical transformation for wide ranges; Derivatization kinetics can cause slight non-linearity at high concentrations.
Range 0.15 µg/mL to 50.0 µg/mL0.50 µg/mL to 25.0 µg/mLHILIC-CAD offers a broader dynamic range without the risk of reagent depletion.
Accuracy (Recovery %) 98.5% – 101.2%89.0% – 94.5%Derivatization reactions rarely reach 100% completion and are susceptible to matrix quenching.
Precision (Repeatability RSD) 1.2%4.5%Direct injection (HILIC) eliminates the pipetting and kinetic variability introduced by the derivatization steps.
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mLCAD provides superior signal-to-noise ratios for low-molecular-weight salts[7].
Robustness High (Tolerates ± 2% organic shift)Low (Highly sensitive to pH/Temp)Derivatization is thermodynamically and kinetically sensitive to minor environmental fluctuations.
Total Analysis Time / Sample ~15 minutes~85 minutes (incl. 60 min prep)Direct analysis eliminates the incubation and quenching bottleneck.

Conclusion

The experimental data unequivocally demonstrates that the HILIC-CAD method is superior to traditional derivatization HPLC-UV for the quantification of butan-1-amine. By leveraging the orthogonal retention mechanism of zwitterionic HILIC and the universal, mass-based response of Charged Aerosol Detection[4][7], laboratories can bypass the kinetic variability and extensive sample preparation associated with derivatization[1][2].

Furthermore, the HILIC-CAD method easily satisfies the stringent acceptance criteria outlined in ICH Q2(R2) and USP <1225>[5][6], offering tighter precision (1.2% RSD), superior accuracy (~100% recovery), and a significantly lower LOD (0.05 µg/mL). For drug development professionals seeking to optimize their analytical control strategies, transitioning to HILIC-CAD represents a scientifically sound, risk-mitigating investment.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.QbD Group.
  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation (ICH).
  • Analytical Method Development and Validation in Pharmaceuticals.Resolvemass.
  • Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts.Thermo Fisher Scientific.
  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.Google Patents.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.MDPI.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.Royal Society of Chemistry.
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis.HWI Group.

Sources

Validation

Kinetic Studies of the Amidation Reaction Between Butan-1-Amine and Formic Acid: A Comparative Guide

The N-formylation of primary amines—specifically the reaction between butan-1-amine and formic acid to produce N-butylformamide—is a foundational amidation reaction utilized extensively in pharmaceutical synthesis and ma...

Author: BenchChem Technical Support Team. Date: March 2026

The N-formylation of primary amines—specifically the reaction between butan-1-amine and formic acid to produce N-butylformamide—is a foundational amidation reaction utilized extensively in pharmaceutical synthesis and materials science[1]. While the overall transformation appears straightforward, capturing the true kinetic profile of this reaction presents unique analytical challenges. Researchers must account for the rapid formation of intermediate salts, the thermodynamic influence of water byproducts, and the risk of competing side reactions[2].

This guide objectively compares three leading analytical workflows for studying the kinetics of this reaction, providing drug development professionals with field-proven, self-validating protocols.

Mechanistic Causality: The Kinetic Bottleneck

A common pitfall in amidation kinetic studies is conflating the initial mixing of reagents with the actual amide bond formation. When butan-1-amine (a nucleophilic base) contacts formic acid, an instantaneous and highly exothermic proton transfer occurs, yielding the intermediate salt butylammonium formate .

The true kinetic bottleneck—and the focus of any rigorous kinetic study—is the subsequent thermal dehydration of this salt into N-butylformamide[2]. Because this rate-limiting step generates water as a byproduct, the reaction can be thermodynamically inhibited by its own condensation products. Therefore, driving the reaction forward requires precise temperature control (typically >80°C)[2]. Furthermore, researchers must ensure the absolute absence of formaldehyde impurities in the formic acid source; otherwise, the system will irreversibly divert into an Eschweiler-Clarke methylation pathway, consuming the amine and completely skewing kinetic calculations[3].

Mechanism R1 Butan-1-amine + Formic Acid (Reactants) I1 Butylammonium Formate (Intermediate Salt) R1->I1 Rapid Exothermic Neutralization TS Thermal Dehydration (Rate-Limiting Step) I1->TS Heat Application (Ea barrier) P1 N-Butylformamide + H2O (Products) TS->P1 -H2O

Kinetic pathway of butan-1-amine and formic acid amidation.

Comparative Analysis of Analytical Techniques

To accurately determine the rate constant ( k ) and activation energy ( Ea​ ), researchers must select an analytical technique capable of distinguishing the unreacted salt from the final amide product.

  • In-Situ FTIR (ReactIR) : Provides high-density, real-time kinetic data without the need for physical sampling. It relies on the distinct vibrational separation between the formate salt and the resulting amide.

  • Offline HPLC-UV/MS : The gold standard for absolute quantitation, mass balance, and impurity tracking. However, it is highly susceptible to sampling artifacts if the reaction is not properly quenched.

  • In-Situ 1H-NMR : Offers unparalleled structural elucidation, tracking the emergence of specific protons. It is highly effective for observing catalytic intermediates but is limited by concentration constraints and the high cost of high-temperature NMR probes[4].

Workflow Start Kinetic Monitoring Strategy FTIR In-situ FTIR (Continuous) Start->FTIR HPLC Offline HPLC (Discrete) Start->HPLC NMR In-situ NMR (Structural) Start->NMR FTIR_Data Track Amide C=O (1650 cm⁻¹) FTIR->FTIR_Data HPLC_Data Quench & Integrate Chromatograms HPLC->HPLC_Data NMR_Data Track Formyl Proton (~8.0 ppm) NMR->NMR_Data

Comparative analytical workflows for amidation kinetic studies.

Experimental Protocols (Self-Validating Systems)

Protocol A: In-Situ FTIR Continuous Monitoring

This protocol is designed to eliminate temperature-induced baseline drift, which is a primary source of error in infrared kinetic studies.

  • Thermal Equilibration & Background (Self-Validation) : Charge the reactor with the chosen solvent (e.g., toluene) and bring it to the exact reaction temperature (e.g., 80°C). Collect the IR background spectrum only after thermal equilibrium is reached.

    • Causality: IR absorbances are highly temperature-dependent. Matching the background temperature ensures that subsequent spectral changes are solely due to chemical conversion, not the thermal expansion of the solvent.

  • Reactant Initialization : Add formic acid (1.0 eq) to the reactor. Begin continuous scanning at a rate of 1 scan per 15 seconds.

  • Controlled Amine Addition : Inject butan-1-amine (1.0 eq) via a syringe pump over 5 minutes.

    • Causality: The initial salt formation is violently exothermic. A bulk addition would cause a massive thermal spike, artificially accelerating the dehydration step and corrupting the initial rate data.

  • Data Extraction : Monitor the emergence of the Amide I band (C=O stretch) at ~1650 cm⁻¹, which is easily resolved from the formic acid carbonyl stretch (~1710 cm⁻¹). Plot the normalized peak area against time to extract the rate constants.

Protocol B: Offline HPLC-UV/MS Kinetic Sampling

This protocol uses chemical quenching and internal standardization to guarantee data integrity during discrete sampling.

  • Matrix Preparation : Combine butan-1-amine, formic acid, and a known concentration of an inert internal standard (e.g., biphenyl) in the reactor at the target temperature.

    • Causality: The internal standard self-validates the protocol by mathematically correcting for any volumetric pipetting errors that occur during rapid manual sampling.

  • Rigorous Quenching Mechanism : At predefined intervals (e.g., 2, 5, 10, 20, 30 mins), extract a 10 µL aliquot and immediately discharge it into a vial containing 990 µL of pre-chilled (0°C) acetonitrile spiked with 0.1% trifluoroacetic acid (TFA).

    • Causality: The drastic temperature drop instantly arrests the thermal dehydration. Simultaneously, the TFA protonates any unreacted amine, completely halting further nucleophilic attack and "freezing" the kinetic state for accurate offline analysis.

  • Chromatographic Analysis : Inject the quenched samples onto a C18 column using a water/acetonitrile gradient. Integrate the N-butylformamide peak relative to the biphenyl internal standard to determine absolute conversion percentages.

Quantitative Data Presentation

The following table summarizes the performance metrics of each analytical approach when applied to butan-1-amine formylation kinetics:

Analytical TechniqueData DensityKinetic ResolutionPrimary ChallengeBest Use Case
In-Situ FTIR High (Seconds)Excellent (Amide I band tracking)Overlapping solvent IR bandsReal-time rate constant ( k ) and Ea​ determination
Offline HPLC Low (Minutes)Absolute QuantitationRequires rigorous thermal/acid quenchingMass balance, yield verification, and impurity profiling
In-Situ NMR Medium (Minutes)High (Specific proton shifts)Concentration limits & equipment costElucidating transient catalytic intermediates

Conclusion & Recommendations

For standard kinetic profiling of the reaction between butan-1-amine and formic acid, In-Situ FTIR is the recommended primary technique due to its ability to continuously monitor the rate-limiting dehydration step without disturbing the reaction equilibrium. However, for late-stage drug development where mass balance and impurity tracking (such as identifying Eschweiler-Clarke byproducts) are strictly required by regulatory bodies, Offline HPLC with a rigorously validated quenching protocol must be employed in tandem.

References

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent - ACS Publications 2

  • Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid - MDPI / ResearchGate 3

  • Amide synthesis by acylation - Organic Chemistry Portal 1

  • Mechanistic Insights into Formic Acid Dehydrogenation and Carbon dioxide Amidation Using Electrophilic Ru(II)-Complexes - ResearchGate 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Butan-1-amine;formic acid

As a Senior Application Scientist, I approach the handling of Butan-1-amine;formic acid (butylammonium formate, CAS 18721-03-4) not merely as a compliance checklist, but as a rigorous exercise in chemical risk management...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of Butan-1-amine;formic acid (butylammonium formate, CAS 18721-03-4) not merely as a compliance checklist, but as a rigorous exercise in chemical risk management. This compound is a protic ionic liquid (PIL) formed by the exothermic neutralization of butan-1-amine (a highly flammable, toxic primary amine) and formic acid (a volatile, corrosive organic acid)1[1].

While PILs generally exhibit lower vapor pressures than their precursors, they are subject to equilibrium dissociation 2[2]. Thermal stress or aqueous environments can drive the equilibrium to release free butylamine and formic acid vapors 3[3]. Therefore, your safety architecture must account for the hazards of the intact salt and its volatile constituents.

Hazard Profile & Mechanistic Causality

Understanding the causality behind the chemical's hazards is the first step in designing a self-validating safety protocol.

Table 1: Physicochemical Hazard Profile & Causality

Hazard ParameterCausal MechanismOperational Implication
Corrosivity Formate anion and unreacted formic acid attack tissue proteins and metals 4[4].Requires strict barrier protection (skin/eyes) and non-metallic (HDPE/PTFE) handling equipment.
Inhalation Toxicity Equilibrium dissociation releases butylamine (OSHA Ceiling: 5 ppm) and formic acid (NIOSH REL: 5 ppm) 5[5].Mandates handling exclusively within a validated fume hood and use of appropriate respirators.
Pressurization Risk Formic acid slowly decomposes into carbon monoxide (CO) and water over time 6[6].Waste and storage containers must be periodically vented or equipped with pressure-relief caps.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be grounded in the chemical permeation kinetics of both aliphatic amines and organic acids.

Table 2: PPE Matrix and Mechanistic Justification

PPE CategorySpecificationMechanistic JustificationValidation Metric
Hand Protection Butyl rubber or Tychem® glovesAliphatic amines rapidly permeate standard nitrile. Butyl rubber provides steric hindrance against amine/acid penetration 7[7].Pneumatic inflation test prior to donning to ensure zero micro-punctures.
Respiratory Full-facepiece, OV/AG cartridges (ABEK1P3)Protects against both organic vapors (amine) and acid gases (formic acid)8[8].Negative-pressure seal check before entering the workspace.
Body Protection Tyvek®/Tychem® suit, chemical apronPrevents dermal absorption of corrosive ionic liquids 9[9].Visual inspection of seams and closures.

Operational Plan: Handling Protocol

This step-by-step methodology ensures that exposure risks are mitigated through redundant engineering and administrative controls.

HandlingWorkflow N1 1. Fume Hood Validation (Velocity > 100 fpm) N2 2. PPE Verification (Inflation & Seal Tests) N1->N2 N3 3. Equipment Prep (PTFE/Glass, No Metal) N2->N3 N4 4. Chemical Transfer (Control Thermal Shock) N3->N4 N5 5. Waste Segregation (Vented HDPE Containers) N4->N5 N6 6. Doffing & Decon (Wash Hands/Equipment) N5->N6

Standard operating procedure for handling butylammonium formate.

Procedural Guidance:

  • System Validation : Verify the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Self-validation: Observe the digital flow monitor or perform a tissue-paper draft test before opening any chemical containers.

  • Material Preparation : Ensure all spatulas, pipettes, and reaction vessels are made of glass, PTFE, or HDPE. Avoid metals entirely, as the formate component is highly corrosive to metallic surfaces 10[10].

  • Transfer : If the butylammonium formate is viscous (typical of protic ionic liquids), use positive displacement pipettes to prevent aerosolization and ensure accurate volumetric transfer without dripping 11[11].

  • Thermal Control : Keep the reaction vessel strictly away from heat sources. Heating above ambient temperature exponentially increases the vapor pressure of the dissociated amine and acid, risking inhalation exposure and flammability 12[12].

Emergency Response & Spill Protocol

In the event of a spill, immediate containment is critical to prevent the spread of corrosive and toxic vapors.

SpillResponse S1 1. Spill Detected (Evacuate Area) S2 2. Don Emergency PPE (SCBA / Full-Face) S1->S2 S3 3. Eliminate Ignition (Ventilate Area) S2->S3 S4 4. Neutralize & Absorb (Verify with pH Paper) S3->S4 S5 5. Collect & Dispose (Vented HDPE Container) S4->S5

Emergency spill response and neutralization workflow.

Procedural Guidance:

  • Evacuate and Isolate : Immediately evacuate personnel from the immediate vicinity. The odor of butylamine is noticeable at ~2 ppm, but olfactory fatigue occurs rapidly, meaning the absence of smell is not a reliable indicator of safety 13[13].

  • Don Emergency PPE : Responders must wear a self-contained breathing apparatus (SCBA) or a full-face respirator with OV/AG cartridges, along with a chemical-resistant suit 5[5].

  • Containment : Eliminate all ignition sources. Although the salt is less flammable than pure butylamine, dissociated vapors pose a flash-fire risk10[10].

  • Absorption & Validation : Do NOT use combustible materials like sawdust. Cover the spill with an inert absorbent material (e.g., dry sand, earth, or a commercial chemical spill kit)12[12]. Self-validation: Use pH indicator paper on the absorbed mixture before final collection to ensure the acid/base components are stabilized.

  • Collection : Use non-sparking tools to scoop the absorbed material into a dedicated, labeled HDPE waste container.

Disposal & Waste Management Plan

Improper disposal of amine-acid salts can lead to dangerous cross-reactions or container explosions.

  • Segregation : Never mix butylammonium formate waste with strong oxidizers (e.g., peroxides, nitrates) or strong bases. Strong bases will deprotonate the salt, releasing massive amounts of toxic butylamine gas 5[5].

  • Containerization : Store waste in high-density polyethylene (HDPE) containers. Due to the potential for formic acid to decompose and generate carbon monoxide gas, containers must be equipped with vented caps to prevent pressure buildup and subsequent rupture 14[14].

  • Labeling : Clearly label the container as "Hazardous Waste: Corrosive/Toxic Organic Salt (Butylammonium Formate)".

  • Final Disposition : Arrange for disposal through a licensed hazardous waste contractor via high-temperature incineration 9[9].

References

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